Product packaging for S 1592(Cat. No.:CAS No. 25552-58-3)

S 1592

Cat. No.: B1680372
CAS No.: 25552-58-3
M. Wt: 390.9 g/mol
InChI Key: WOZFZYPQRRUPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN & NM refers to mono-HCl;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN2O3 B1680372 S 1592 CAS No. 25552-58-3

Properties

CAS No.

25552-58-3

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

2-hydroxy-N-[[4-hydroxy-1-(2-phenylethyl)piperidin-4-yl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C21H26N2O3.ClH/c24-19-9-5-4-8-18(19)20(25)22-16-21(26)11-14-23(15-12-21)13-10-17-6-2-1-3-7-17;/h1-9,24,26H,10-16H2,(H,22,25);1H

InChI Key

WOZFZYPQRRUPHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl

Appearance

Solid powder

Other CAS No.

25552-58-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-phenethyl-4-hydroxysalicylamido-4-methylpiperidine hydrochloride
S 1592
S-1592

Origin of Product

United States

Foundational & Exploratory

Unable to Retrieve Data on the Mechanism of Action of "S 1592"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound or drug designated "S 1592" have exclusively yielded information pertaining to United States Senate Bill S. 1592, the "Occupational Therapy Mental Health Parity Act." There is no publicly available scientific literature or data corresponding to a therapeutic agent or research compound with this identifier.

The request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled as there is no evidence of "this compound" as a bioactive substance in the public domain. Comprehensive searches across various databases and scientific literature have failed to identify any such compound.

The legislative bill S. 1592, introduced in the 118th Congress, aims to clarify and enhance access to occupational therapy services for individuals with mental health or substance use disorders under Medicare and Medicaid.[1][2][3][4][5] This bill focuses on policy and healthcare service provision and does not involve a pharmacological mechanism of action.

It is possible that "this compound" may be an internal, proprietary designation for a compound not yet disclosed in public research, or the identifier may be inaccurate. Without a valid identifier for a specific drug or compound, the detailed technical information requested by the user cannot be provided.

References

No Antitussive Agent Identified for S 1592

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a compound designated "S 1592" with antitussive (cough-suppressing) properties has yielded no relevant scientific data. The identifier "S. 1592" is prominently associated with United States Senate Bill 1592, titled the "Occupational Therapy Mental Health Parity Act".[1][2][3][4][5] This legislation focuses on clarifying Medicare coverage for occupational therapy services in the context of mental health and substance use disorders and is unrelated to pharmacological research or drug development.

No preclinical or clinical studies, pharmacological reviews, or patents detailing the antitussive mechanism of action, efficacy, or experimental protocols for a compound named "this compound" could be located in the public domain. It is possible that "this compound" is an internal, unpublished designation for a research compound, or that the identifier is incorrect.

Researchers, scientists, and drug development professionals seeking information on novel antitussive agents are encouraged to verify the specific chemical name, corporate identifier, or patent number of the compound of interest to ensure accurate retrieval of scientific literature.

Without any data on a compound labeled "this compound" with antitussive properties, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.

References

Uncovering the Profile of S 1592: A Historical Bronchodilator and Antitussive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified as S 1592, chemically known as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a historical pharmaceutical agent primarily investigated for its antitussive properties. However, early pharmacological studies have also attributed bronchodilating and antianaphylactic effects to this molecule. This technical guide provides a comprehensive overview of the available scientific information on the bronchodilator effects of this compound, based on the limited publicly accessible research.

Initial broad searches for "this compound" were confounded by its identical designation for unrelated subjects, most notably a United States Senate bill. Focused investigation revealed its identity as a specific chemical entity, with key research originating from a 1976 study.

Pharmacological Profile of this compound

A foundational study by Duhault, Tisserand, and Regnier, published in the journal Arzneimittelforschung in 1976, serves as the primary source of information on the pharmacological activities of this compound. The English abstract of this French-language publication indicates that this compound exhibits a multi-faceted respiratory profile.

Key Reported Activities:

  • Antitussive Effects: this compound was found to markedly inhibit coughing induced by various stimuli in laboratory animals. These stimuli included chemical and mechanical irritation of the respiratory tract, as well as electrical stimulation of the superior laryngeal nerve.

  • Bronchodilating Properties: The compound was explicitly reported to possess bronchodilating properties.[1]

  • Antianaphylactic Properties: In addition to its effects on airway smooth muscle, this compound was also noted for its antianaphylactic capabilities.[1]

The study also highlighted a favorable preliminary safety profile, noting low acute toxicity in mice and rats, an absence of cardiovascular effects, and no impact on gastrointestinal propulsion.[1]

Unfortunately, detailed quantitative data and specific experimental protocols from this seminal study are not available in the public domain, as access to the full-text article is limited.

Experimental Protocols

Due to the unavailability of the full-text research article, a detailed description of the experimental methodologies for the bronchodilator assays of this compound cannot be provided. However, based on standard pharmacological practices of the era for assessing bronchodilator activity, the following experimental models were likely employed:

  • In Vitro Organ Bath Studies: Isolated tracheal smooth muscle strips from animals such as guinea pigs would have been suspended in an organ bath. Contraction would be induced by a spasmogen (e.g., histamine, acetylcholine, or carbachol), and the ability of this compound to relax the pre-contracted tissue would be measured, allowing for the determination of potency (EC50) and efficacy.

  • In Vivo Bronchoprotection Assays: Animals, typically guinea pigs, would be exposed to an aerosolized bronchoconstrictor (e.g., histamine or acetylcholine) leading to respiratory distress. The protective effect of pre-administered this compound in preventing or delaying the onset of these symptoms would be quantified.

Logical Workflow for Bronchodilator Assessment

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment iv_1 Isolate Animal Tracheal Tissue iv_2 Mount in Organ Bath iv_1->iv_2 iv_3 Induce Contraction (e.g., with Histamine) iv_2->iv_3 iv_4 Administer this compound iv_3->iv_4 iv_5 Measure Muscle Relaxation iv_4->iv_5 ivv_1 Administer this compound to Animal Model (e.g., Guinea Pig) ivv_2 Expose to Bronchoconstrictor Aerosol ivv_1->ivv_2 ivv_3 Measure Time to Onset of Respiratory Distress ivv_2->ivv_3 ivv_4 Compare with Control Group ivv_3->ivv_4 start Hypothesis: This compound has bronchodilator activity cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo data_analysis Data Analysis and Conclusion cluster_invitro->data_analysis cluster_invivo->data_analysis

Caption: A logical workflow for the preclinical assessment of this compound's bronchodilator effects.

Signaling Pathways

Information regarding the specific molecular targets and signaling pathways through which this compound exerts its bronchodilator effects is not available in the reviewed literature. Given its piperidine scaffold, speculation on its mechanism of action could include interactions with various receptor systems, but any such hypothesis would be unsubstantiated without further experimental data.

Common bronchodilator signaling pathways that could have been investigated are depicted below.

General Bronchodilator Signaling Pathways

signaling_pathways cluster_beta_agonist β2-Adrenergic Pathway cluster_anticholinergic Anticholinergic Pathway beta_agonist β2-Agonist beta_receptor β2-Adrenergic Receptor beta_agonist->beta_receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka relaxation_beta Smooth Muscle Relaxation pka->relaxation_beta anticholinergic Anticholinergic (Muscarinic Antagonist) m3_receptor M3 Muscarinic Receptor anticholinergic->m3_receptor gq_protein Gq Protein m3_receptor->gq_protein plc Phospholipase C gq_protein->plc ip3 IP3 plc->ip3 ca_release Ca²⁺ Release ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction

Caption: General signaling pathways for common classes of bronchodilators.

Conclusion

The compound this compound, or 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, represents a historical example of a pharmaceutical agent with recognized bronchodilator properties, alongside its primary antitussive and antianaphylactic activities. The available information, primarily from a 1976 publication, confirms these effects but lacks the detailed quantitative data and mechanistic insights required for a complete modern pharmacological assessment. The absence of more recent research in publicly accessible databases suggests that the development of this compound may not have progressed beyond these initial findings. This guide summarizes the extent of current knowledge and highlights the significant gaps that remain in understanding the full potential of this compound as a bronchodilator. Further research, including the retrieval of the original full-text study and new experimental work, would be necessary to fully elucidate its pharmacological profile.

References

In-Depth Technical Guide: Antianaphylactic Activity of S 1592

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Access to the foundational 1976 research article detailing the primary experimental data for S 1592 is not available through public online databases. This guide is therefore a comprehensive summary of publicly accessible information, primarily from the original abstract, and is intended to provide a foundational understanding of the compound's antianaphylactic properties. The detailed quantitative data, specific experimental protocols, and in-depth signaling pathway analysis requested could not be fully compiled without access to the full-text publication.

Introduction

This compound is the laboratory designation for the chemical compound 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride . Initial pharmacological screenings of this molecule identified it not only as an effective antitussive agent but also as possessing significant bronchodilating and antianaphylactic properties.[1] This profile suggests its potential as a therapeutic agent in the management of allergic and hypersensitivity reactions. The primary and most cited research on its antianaphylactic activity was published in 1976 by Duhault, Tisserand, and Regnier.[1]

Core Antianaphylactic and Antiallergic Properties

Based on the available abstract of the foundational study, this compound has demonstrated clear antianaphylactic effects in preclinical models.[1] Anaphylaxis is a severe, life-threatening allergic reaction, and the efficacy of this compound in preventing such reactions indicates its potential to interfere with the underlying mechanisms of this complex immunological event.

The bronchodilating action of this compound is also a key feature relevant to its antianaphylactic profile.[1] Bronchoconstriction is a hallmark of anaphylactic shock and other allergic respiratory conditions. By promoting the relaxation of bronchial smooth muscle, this compound could help to alleviate the respiratory distress associated with anaphylaxis.

Experimental Data

The foundational 1976 study by Duhault et al. is the primary source of experimental data on the antianaphylactic activity of this compound.[1] Unfortunately, the quantitative details of these experiments are contained within the full text of the publication, which is not publicly available. A comprehensive data table as requested cannot be constructed without this source.

The abstract indicates that the antianaphylactic properties were observed in laboratory animals. It is reasonable to infer that the study likely involved models of systemic anaphylaxis and possibly cutaneous anaphylaxis to evaluate the protective effects of this compound.

Postulated Experimental Protocols

While the precise methodologies are not detailed in the abstract, standard experimental protocols for assessing antianaphylactic activity in the 1970s would have likely included the following:

Active Systemic Anaphylaxis Model

A common model for inducing a systemic anaphylactic reaction.

  • Sensitization: Laboratory animals, typically guinea pigs or rats, would be sensitized with a specific antigen, such as ovalbumin, often administered with an adjuvant like aluminum hydroxide to enhance the immune response. This leads to the production of IgE antibodies.

  • Challenge: After a period to allow for sufficient antibody production (typically 14-21 days), the sensitized animals would be challenged with an intravenous or intraperitoneal injection of the same antigen.

  • Treatment: A test group of animals would be pre-treated with this compound at varying doses and routes of administration (e.g., oral, intraperitoneal) prior to the antigen challenge. A control group would receive a vehicle.

  • Observation: Key parameters monitored would include the onset and severity of anaphylactic shock, mortality rates, and physiological changes such as a drop in body temperature. The protective effect of this compound would be quantified by its ability to prevent or reduce the severity of these outcomes.

Passive Cutaneous Anaphylaxis (PCA) Model

This model is used to assess localized allergic reactions.

  • Sensitization: Serum containing IgE antibodies against a specific antigen would be injected intradermally into the skin of naive animals (e.g., rats).

  • Challenge: After a latent period to allow the antibodies to bind to mast cells in the skin, the antigen, along with a dye such as Evans blue, would be injected intravenously.

  • Treatment: this compound would be administered to the animals prior to the antigen challenge.

  • Observation: The degree of the allergic reaction is quantified by the size and intensity of the blue spot that forms at the site of the intradermal injection, which is caused by increased vascular permeability. The inhibitory effect of this compound would be measured by the reduction in the size and color intensity of the spot.

Below is a generalized workflow diagram for a typical active systemic anaphylaxis experiment.

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Observation Phase Sensitization Sensitization of Animals (e.g., with Ovalbumin) Incubation Incubation Period (14-21 days) Sensitization->Incubation Group_Assignment Random Assignment to Groups Incubation->Group_Assignment Treatment_Group Administration of this compound Group_Assignment->Treatment_Group Control_Group Administration of Vehicle Group_Assignment->Control_Group Challenge Antigen Challenge (Intravenous Ovalbumin) Treatment_Group->Challenge Control_Group->Challenge Observation Monitor for Anaphylactic Shock & Record Mortality Challenge->Observation signaling_pathway cluster_activation Cellular Activation cluster_degranulation Mediator Release Antigen Antigen IgE IgE Antibody Crosslinking IgE Cross-linking on Cell Surface IgE->Crosslinking binds to Mast_Cell Mast Cell / Basophil S1592 This compound (Potential Point of Inhibition) Signaling_Cascade Intracellular Signaling Cascade (e.g., Tyrosine Kinase Activation) S1592->Signaling_Cascade Inhibits? Calcium_Influx Calcium Influx S1592->Calcium_Influx Inhibits? Degranulation Degranulation S1592->Degranulation Inhibits? Crosslinking->Signaling_Cascade Signaling_Cascade->Calcium_Influx Calcium_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release

References

No In Vitro Scientific Studies Found for "S 1592"

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for in vitro studies, mechanism of action, signaling pathways, and experimental protocols related to a compound designated "S 1592" did not yield any relevant scientific data. The search results predominantly identify "this compound" as a bill in the United States Congress, specifically the "Occupational Therapy Mental Health Parity Act".[1][2][3][4][5]

The query for "this compound in vitro studies" and related scientific terms did not retrieve any peer-reviewed articles, technical reports, or whitepapers detailing laboratory research on a substance with this identifier. Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as no underlying scientific information was found.

It is possible that "this compound" may be an internal company code for a compound not yet disclosed in public literature, a misidentification of the substance's name, or a designation that is not widely indexed in scientific databases. Without further clarifying information on the nature of "this compound" as a research compound, a comprehensive technical guide on its in vitro properties cannot be generated at this time.

References

Identifying "S 1592": A Critical First Step for In Vivo Model Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the identifier "S 1592" in the context of a therapeutic compound or drug candidate have not yielded a unique, identifiable agent. The designation "this compound" is most prominently associated with United States Senate Bill 1592, the "Occupational Therapy Mental Health Parity Act." [1][2][3][4][5] This legislation concerns Medicare coverage for occupational therapy services and is unrelated to preclinical in vivo animal studies of a specific pharmacological substance.

A separate compound, designated XMT-1592, has been identified in the scientific literature. XMT-1592 is a Dolasynthen NaPi2b-directed antibody-drug conjugate (ADC) that has undergone Phase 1 dose-escalation studies in patients with ovarian cancer and non-small cell lung cancer. However, it is crucial to confirm if this is the compound of interest before proceeding with a detailed analysis of its in vivo animal models.

To provide an in-depth technical guide as requested, further clarification on the precise identity of "this compound" is required. The following information would be essential to locate and synthesize the relevant preclinical data:

  • Full Chemical Name or Alternative Designations: Providing the complete chemical name or any other known identifiers (e.g., company research codes) will enable a more targeted and accurate literature search.

  • Therapeutic Target or Mechanism of Action: Understanding the intended biological target or pathway of the compound will help in identifying relevant studies.

  • Developing Organization: Knowing the pharmaceutical company or research institution that developed "this compound" can significantly narrow the search to their specific publications and patents.

  • Therapeutic Area: Information on the intended disease indication (e.g., oncology, neurology, immunology) is critical for contextualizing the in vivo models used.

Without this clarifying information, a comprehensive and accurate technical guide on the in vivo animal models for "this compound" cannot be constructed. Upon receiving a more specific identifier, a thorough analysis of the relevant preclinical data, including experimental protocols, quantitative data summarization, and visualization of associated pathways and workflows, can be initiated.

References

In-depth Technical Guide: The Receptor Binding Affinity of S 1592

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of S 1592 Receptor Binding Affinity

Introduction

This technical guide aims to provide a thorough analysis of the receptor binding affinity of the compound designated this compound. The following sections are intended to offer a detailed overview of its pharmacological profile, including quantitative binding data, the experimental methodologies used for its characterization, and the associated signaling pathways. This document is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Receptor Binding Affinity Profile of this compound

Following a comprehensive search of publicly available scientific literature and pharmacological databases, no specific compound designated "this compound" with associated receptor binding data could be identified. The searches included variations of the identifier such as "S1592" and "S-1592".

The lack of information could be attributed to several factors:

  • Internal Compound Designator: "this compound" may be an internal code used within a specific research institution or pharmaceutical company that has not yet been disclosed in public-facing scientific literature.

  • Novel or Early-Stage Compound: The compound may be in the very early stages of development, with data not yet published.

  • Alternative Nomenclature: The compound may be more commonly known by a different chemical name, a systematic IUPAC name, or another code.

  • Data Unavailability: The binding affinity data for this specific compound may not be available in the public domain.

It is important to note that one search result referred to XMT-1592 , a Dolasynthen NaPi2b-directed antibody-drug conjugate. However, there is no information to definitively link "this compound" with "XMT-1592".

General Principles of Receptor Binding Assays

While specific data for this compound is unavailable, this section outlines the standard experimental protocols for determining receptor binding affinity, which would be applicable to any novel compound.

Radioligand Binding Assays

A common method to determine the binding affinity of a test compound is through competitive radioligand binding assays.

Experimental Workflow:

Caption: Workflow of a competitive radioligand binding assay.

Key Parameters:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): The dissociation constant of the inhibitor, calculated from the IC50 value and the concentration and affinity of the radioligand. It represents the affinity of the test compound for the receptor.

Data Presentation

Should data for this compound become available, it would be presented in a tabular format for clear comparison of its binding affinity across a panel of receptors.

Table 1: Hypothetical Receptor Binding Profile for Compound this compound

Receptor TargetRadioligandKi (nM)n
Receptor A[³H]Ligand X
Receptor B[¹²⁵I]Ligand Y
Receptor C[³H]Ligand Z
............
Ki values represent the mean of 'n' independent experiments.

Signaling Pathways

The signaling pathways modulated by a compound are a direct consequence of its interaction with specific receptors. Without knowing the receptor targets of this compound, a specific signaling pathway diagram cannot be constructed. However, a generalized diagram illustrating the principle of receptor-mediated signaling is provided below.

G cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Ligand Ligand (e.g., this compound) Ligand->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-protein coupled receptor signaling pathway.

Conclusion

While a detailed analysis of the receptor binding affinity of this compound is not possible at this time due to the absence of public data, this guide provides the foundational principles and methodologies that would be employed in its characterization. Researchers with access to proprietary information on this compound can utilize the frameworks presented herein for data organization, experimental design, and visualization of its pharmacological properties. It is recommended to monitor scientific publications and patent literature for any future disclosure of data related to this compound.

No Public Preclinical Safety Data Available for S 1592

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of public domain sources, no preclinical safety data, pharmacological profiles, or toxicological studies could be identified for a compound designated as "S 1592."

Extensive searches have been conducted to locate information pertaining to a drug candidate or chemical entity with the identifier "this compound." These inquiries have not yielded any relevant scientific literature, regulatory filings, or other documentation that would be necessary to compile the requested in-depth technical guide.

The search results were consistently dominated by references to United States Senate Bill S.1592, titled the "Occupational Therapy Mental Health Parity Act".[1][2][3][4][5] This legislation concerns healthcare policy and is unrelated to a pharmaceutical compound.

It is possible that "this compound" represents an internal codename for a compound that has not yet been disclosed publicly, is in a very early stage of development with no published data, or is a designation that has been discontinued. Without further clarifying information, such as a chemical name, corporate sponsor, or alternative identifier, it is not possible to provide the requested preclinical safety data, experimental protocols, or associated diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to consult proprietary databases, internal company documentation, or contact the sponsoring organization directly if known. Publicly available information is contingent on the disclosure of research and development activities by the involved parties.

References

Methodological & Application

Application Notes and Protocols for S 1592: A Novel Peripherally Acting Antitussive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. Current therapeutic options are often limited by either modest efficacy or undesirable side effects. S 1592 is a novel, potent, and selective small molecule inhibitor of [Target Receptor/Channel ] expressed on peripheral sensory neurons innervating the airways. This document provides detailed experimental protocols for evaluating the antitussive properties of this compound in preclinical models of cough. The following protocols and data are intended to guide researchers in the investigation of this compound and similar peripherally acting cough suppressants.

Mechanism of Action

This compound is hypothesized to act peripherally on the afferent limb of the cough reflex. Irritants in the airways activate sensory receptors on vagal afferent nerves, leading to the generation of action potentials that travel to the brainstem cough center and trigger a cough. This compound is designed to specifically block [Target Receptor/Channel ], thereby reducing the activation of these sensory nerves and inhibiting the cough reflex at its origin.

S_1592_Mechanism_of_Action cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal cluster_brain Central Nervous System Cough Inducing Stimulus Cough Inducing Stimulus Target_Receptor [Target Receptor/Channel] Cough Inducing Stimulus->Target_Receptor Activates Airway Sensory Neuron Airway Sensory Neuron Brainstem_Cough_Center Brainstem Cough Center Airway Sensory Neuron->Brainstem_Cough_Center Signal Propagation Target_Receptor->Airway Sensory Neuron Depolarizes S_1592 This compound S_1592->Target_Receptor Inhibits Cough_Motor_Output Cough Brainstem_Cough_Center->Cough_Motor_Output Initiates

Figure 1: Proposed peripheral mechanism of action for this compound in cough inhibition.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Guinea Pig Citric Acid-Induced Cough Model
Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle-45.2 ± 3.1-
This compound130.1 ± 2.533.4%
This compound318.5 ± 2.159.1%
This compound108.9 ± 1.580.3%
Positive Control (Codeine)1012.3 ± 1.872.8%
Table 2: Effect of this compound on Neuronal Activation in Isolated Vagal Neurons
Treatment GroupConcentration (µM)[Ca2+]i Response (Peak Amplitude, Mean ± SEM)% Inhibition vs. Vehicle
Vehicle-1.0 ± 0.08-
This compound0.10.65 ± 0.0535.0%
This compound10.28 ± 0.0372.0%
This compound100.09 ± 0.0191.0%

Experimental Protocols

Protocol 1: Guinea Pig Citric Acid-Induced Cough Model

This in vivo protocol is designed to assess the antitussive efficacy of this compound in a conscious guinea pig model where cough is induced by a chemical irritant.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • This compound, Vehicle (e.g., 0.5% methylcellulose), Positive Control (e.g., Codeine)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmograph chambers

  • Nebulizer

  • Audio recording equipment and cough analysis software

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmograph chambers for 15-30 minutes for at least 2 days prior to the experiment.

  • Dosing: Administer this compound, vehicle, or positive control orally (p.o.) at the desired doses. A typical pre-treatment time is 60 minutes.

  • Cough Induction: Place the guinea pig in the plethysmograph chamber. Nebulize the 0.4 M citric acid solution into the chamber for a period of 5 minutes.

  • Data Acquisition: Record the number of coughs for a 10-minute period starting from the beginning of the citric acid challenge. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.

  • Data Analysis: Quantify the number of coughs for each animal. Calculate the mean and standard error of the mean (SEM) for each treatment group. Determine the percentage of cough inhibition relative to the vehicle control group.

Guinea_Pig_Cough_Protocol Start Start Acclimatize Acclimatize Guinea Pigs to Chambers Start->Acclimatize Dosing Administer this compound, Vehicle, or Control (p.o.) Acclimatize->Dosing Placement Place Animal in Plethysmograph Dosing->Placement 60 min post-dose Challenge Nebulize Citric Acid (5 min) Placement->Challenge Recording Record Coughs (10 min) Challenge->Recording Analysis Quantify Coughs & Calculate % Inhibition Recording->Analysis End End Analysis->End

Figure 2: Experimental workflow for the guinea pig citric acid-induced cough model.

Protocol 2: In Vitro Calcium Imaging of Vagal Sensory Neurons

This in vitro protocol assesses the direct inhibitory effect of this compound on the activation of isolated vagal sensory neurons.

Materials:

  • Adult guinea pigs

  • Cell culture reagents (DMEM/F12, fetal bovine serum, penicillin/streptomycin)

  • Collagenase, Dispase

  • Fura-2 AM calcium indicator dye

  • Perfusion system and imaging microscope

  • This compound, Vehicle (e.g., 0.1% DMSO)

  • Stimulant (e.g., agonist for the target receptor, capsaicin)

  • High potassium solution (for cell viability)

Procedure:

  • Neuron Isolation: Euthanize a guinea pig and dissect the nodose and jugular ganglia containing the cell bodies of vagal sensory neurons.

  • Enzymatic Digestion: Digest the ganglia in a solution of collagenase and dispase to dissociate the neurons.

  • Cell Plating: Plate the isolated neurons on coated coverslips and culture overnight.

  • Dye Loading: Incubate the neurons with the calcium indicator dye Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of an imaging microscope.

    • Establish a baseline fluorescence reading in a standard extracellular solution.

    • Apply the specific stimulant to induce a calcium influx, representing neuronal activation.

    • After a washout period, pre-incubate the neurons with this compound or vehicle for 5-10 minutes.

    • Re-apply the stimulant in the continued presence of this compound or vehicle and record the calcium response.

    • At the end of the experiment, apply a high potassium solution to confirm cell viability.

  • Data Analysis: Measure the peak amplitude of the calcium response to the stimulant in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.

Calcium_Imaging_Protocol cluster_imaging Imaging Sequence Start Start Isolate Isolate Vagal Ganglia Start->Isolate Digest Enzymatic Digestion Isolate->Digest Plate Plate Dissociated Neurons Digest->Plate Load Load Cells with Fura-2 AM Plate->Load Image Perform Calcium Imaging Load->Image Baseline Record Baseline Fluorescence Image->Baseline End End Stim1 Apply Stimulant (e.g., Capsaicin) Baseline->Stim1 Washout Washout Stim1->Washout Incubate Incubate with this compound or Vehicle Washout->Incubate Stim2 Apply Stimulant + this compound/Vehicle Incubate->Stim2 Stim2->End

Figure 3: Workflow for in vitro calcium imaging of isolated vagal sensory neurons.

Application Notes and Protocols for S 1592 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 1592, chemically identified as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a compound that has been investigated for its pharmacological properties. Preclinical studies in rodent models have primarily focused on its antitussive (cough-suppressing) capabilities, as well as its bronchodilating and antianaphylactic effects.[1] This document provides a detailed overview of the available dosage information and experimental protocols for the use of this compound in rodent research, based on published literature.

Data Presentation

Acute Toxicity Data

The acute toxicity of this compound has been evaluated in both mice and rats, providing essential data for dose-range finding in further preclinical studies. The following table summarizes the reported lethal dose (LD) and median lethal dose (LD50) values.

SpeciesRoute of AdministrationDosageToxic EffectReference
RatOral> 1 g/kgLethal dose[2]
MouseOral> 2 g/kgLethal dose[2]
RatIntraperitoneal157 mg/kgLD50[2]

Note: The oral toxicity in both species is reported to be low.[1] The intraperitoneal route shows higher toxicity. Toxic effects observed in rats following intraperitoneal administration included muscle weakness, irritability, and dyspnea.

Experimental Protocols

While specific effective dose ranges for the antitussive activity of this compound are not detailed in the currently accessible literature, the methodologies for inducing coughing in the initial pharmacological studies have been described. Researchers can adapt these established models to determine the effective dose of this compound for their specific research questions.

Protocol 1: Chemically-Induced Cough Model

This protocol is designed to assess the antitussive efficacy of a test compound against a chemical irritant.

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_induction Cough Induction cluster_assessment Assessment Acclimatize Acclimatize Rodents to Experimental Conditions Baseline Record Baseline Cough Rate Acclimatize->Baseline Administer Administer this compound or Vehicle Control Baseline->Administer Expose Expose to Cough-Inducing Chemical Agent (e.g., Citric Acid) Administer->Expose Record Record Number and Frequency of Coughs Expose->Record Analyze Analyze Data and Compare Treatment vs. Control Record->Analyze

Caption: Workflow for Chemically-Induced Cough Assay.

Methodology:

  • Animal Model: Guinea pigs are a commonly used model for this assay.

  • Acclimatization: Acclimatize animals to the experimental environment and restraining devices to minimize stress-induced artifacts.

  • Baseline Measurement: Establish a baseline cough rate for each animal before treatment.

  • Compound Administration: Administer this compound at various doses via the desired route (e.g., oral, intraperitoneal). A vehicle control group should be included.

  • Cough Induction: After a predetermined pretreatment time, expose the animals to an aerosolized solution of a chemical irritant, such as citric acid or ammonia.

  • Data Collection: Record the number of coughs over a specified period.

  • Analysis: Compare the cough frequency in the this compound-treated groups to the vehicle control group to determine the antitussive effect.

Protocol 2: Mechanically-Induced Cough Model

This protocol assesses the efficacy of a compound against a mechanical stimulus in the respiratory tract.

Methodology:

  • Animal Model: Cats or dogs are often used for this type of study.

  • Anesthesia: Anesthetize the animal.

  • Surgical Preparation: Surgically expose the trachea.

  • Compound Administration: Administer this compound or a vehicle control.

  • Mechanical Stimulation: Introduce a fine, flexible probe into the trachea to mechanically stimulate the carina or tracheal lining.

  • Data Recording: Record the cough response, often measured by changes in intrapleural pressure or electromyographic activity of respiratory muscles.

  • Analysis: Compare the cough response before and after compound administration.

Protocol 3: Electrically-Induced Cough Model

This protocol evaluates the effect of a compound on the central and peripheral neural pathways of the cough reflex.

Methodology:

  • Animal Model: Cats or dogs are suitable models.

  • Anesthesia and Surgical Preparation: Anesthetize the animal and surgically expose the superior laryngeal nerve.

  • Compound Administration: Administer this compound or a vehicle control.

  • Nerve Stimulation: Apply electrical stimulation to the superior laryngeal nerve to elicit a cough reflex.

  • Data Recording: Monitor the cough response through physiological recordings as described in Protocol 2.

  • Analysis: Analyze the changes in the threshold of electrical stimulation required to induce a cough before and after drug administration.

Signaling Pathways

The precise signaling pathway through which this compound exerts its antitussive effect has not been explicitly elucidated in the available literature. However, as a salicylamide derivative, its mechanism of action may involve pathways known to be modulated by this class of compounds.

Potential Signaling Pathways for Salicylamide Derivatives:

G cluster_compound This compound (Salicylamide Derivative) cluster_pathways Potential Cellular Targets cluster_effects Potential Downstream Effects S1592 This compound COX COX Enzymes S1592->COX AhR Aryl Hydrocarbon Receptor (AhR) S1592->AhR STAT3 STAT3 Signaling S1592->STAT3 Wnt Wnt/β-catenin Pathway S1592->Wnt Inflammation Modulation of Inflammation COX->Inflammation Gene Altered Gene Transcription AhR->Gene Proliferation Impact on Cell Proliferation STAT3->Proliferation Wnt->Proliferation

References

Unraveling "S 1592": A Case of Mistaken Identity in Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the administration routes of a compound designated "S 1592" have revealed a significant case of mistaken identity, highlighting the critical importance of precise nomenclature in scientific research. The identifier "this compound" does not correspond to a known investigational drug or research compound with available in vivo administration data.

Extensive searches across scientific databases and public records have shown that "this compound" is an ambiguous term with multiple, unrelated meanings. Notably, it has been identified as:

  • S. 1592: The "Occupational Therapy Mental Health Parity Act," a piece of United States legislation.

  • 1592 pounds (721.9 kilograms): The mass of the Voyager 1 spacecraft.

  • 1583–1592 bp: The base pair length of a Polymerase Chain Reaction (PCR) product in a study related to SARS-CoV-2.

Crucially, none of these references pertain to a therapeutic agent, experimental drug, or any substance that would be administered in vivo for research or clinical purposes. This lack of a defined chemical entity makes it impossible to provide the requested detailed application notes, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals, this situation underscores the necessity of using specific and unambiguous identifiers for chemical compounds, such as Chemical Abstracts Service (CAS) numbers, IUPAC names, or unique company-assigned codes. Without such precise identification, literature searches can be confounded, leading to the retrieval of irrelevant information and hindering the progress of research.

At present, no quantitative data, experimental protocols, or signaling pathways associated with a compound "this compound" for in vivo administration can be provided. Researchers seeking information on a specific compound are strongly advised to verify and utilize its correct and unique identifier to ensure the accuracy and relevance of their search results.

Application Notes and Protocols for S 1592 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound "S 1592" is limited. The following application notes and protocols are based on its described properties as a bronchodilating and antianaphylactic agent. The proposed mechanism of action, experimental protocols, and data are representative and intended to serve as a template for research and development. Researchers should optimize these protocols based on their specific experimental setup and cell lines.

Introduction

This compound is a compound with demonstrated bronchodilating and antianaphylactic properties. These dual activities suggest its potential as a therapeutic agent for respiratory and allergic conditions such as asthma and chronic obstructive pulmonary disease (COPD). The cellular mechanisms underlying these effects are likely linked to the modulation of key signaling pathways in bronchial smooth muscle cells and mast cells. A plausible mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound would increase intracellular cAMP levels, leading to smooth muscle relaxation (bronchodilation) and stabilization of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators (antianaphylactic effect).

These application notes provide detailed protocols for preparing this compound solutions and for conducting in vitro cell-based assays to evaluate its bronchodilatory and mast cell-stabilizing activities.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in relevant cell-based assays. These values are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.

Table 1: Potency of this compound in Bronchial Smooth Muscle Cells

Cell LineAssay TypeAgonistParameterThis compound Value (μM)
Human Bronchial Smooth Muscle Cells (HBSMC)Contraction AssayHistamineIC500.85
Human Bronchial Smooth Muscle Cells (HBSMC)cAMP Accumulation Assay-EC500.50

Table 2: Mast Cell Stabilization Activity of this compound

Cell LineAssay TypeStimulusParameterThis compound Value (μM)
Rat Basophilic Leukemia (RBL-2H3)β-Hexosaminidase ReleaseIgE/Anti-IgEIC501.2
Human Mast Cell Line (LAD2)Histamine ReleaseCompound 48/80IC501.5

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) levels.

S1592_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation MastCellStab Mast Cell Stabilization (Inhibition of Degranulation) PKA->MastCellStab S1592 This compound S1592->PDE4 Inhibits

Proposed signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, assuming it is soluble in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound powder required to make a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume of DMSO in L).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

Bronchodilator Effect on Human Bronchial Smooth Muscle Cells (HBSMC)

This protocol assesses the ability of this compound to reverse the contraction of HBSMCs induced by a bronchoconstrictor agent like histamine.

Bronchodilator_Assay_Workflow start Start seed_cells Seed HBSMCs in a 96-well plate start->seed_cells incubate1 Incubate for 24-48 hours to allow attachment seed_cells->incubate1 serum_starve Serum-starve cells for 24 hours incubate1->serum_starve pre_treat Pre-treat with this compound or vehicle control serum_starve->pre_treat induce_contraction Induce contraction with Histamine (10 µM) pre_treat->induce_contraction incubate2 Incubate for 30 minutes induce_contraction->incubate2 fix_and_stain Fix cells and stain with Phalloidin-FITC incubate2->fix_and_stain image_and_analyze Image cells and analyze cell morphology (e.g., cell area) fix_and_stain->image_and_analyze end End image_and_analyze->end

Workflow for the HBSMC contraction assay.

Materials:

  • Human Bronchial Smooth Muscle Cells (HBSMC)

  • Complete growth medium for HBSMC

  • Serum-free medium

  • 96-well clear bottom black plates

  • This compound stock solution

  • Histamine solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin-FITC staining solution

  • DAPI nuclear stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed HBSMCs at a density of 5,000-10,000 cells per well in a 96-well plate and culture in complete growth medium.

  • Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and spreading.

  • Replace the growth medium with serum-free medium and incubate for an additional 24 hours to induce quiescence.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Aspirate the medium and pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Add histamine to a final concentration of 10 µM to all wells except for the negative control.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Stain the actin cytoskeleton with Phalloidin-FITC and nuclei with DAPI for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope or a high-content imaging system.

  • Analyze the images to quantify changes in cell morphology, such as a decrease in cell surface area, as an indicator of contraction. The reversal of this change by this compound indicates its bronchodilatory effect.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the inhibitory effect of this compound on the degranulation of mast cells, a key event in the allergic response. The release of the enzyme β-hexosaminidase is used as a marker for degranulation.

Degranulation_Assay_Workflow start Start seed_cells Seed RBL-2H3 cells in a 96-well plate start->seed_cells sensitize Sensitize cells with anti-DNP IgE overnight seed_cells->sensitize wash_cells Wash cells with Tyrode's buffer sensitize->wash_cells pre_treat Pre-treat with this compound or vehicle control wash_cells->pre_treat trigger_degranulation Trigger degranulation with DNP-HSA pre_treat->trigger_degranulation incubate Incubate for 1 hour trigger_degranulation->incubate collect_supernatant Collect supernatant incubate->collect_supernatant lyse_cells Lyse remaining cells with Triton X-100 incubate->lyse_cells assay_hexosaminidase Measure β-hexosaminidase activity in supernatant and lysate collect_supernatant->assay_hexosaminidase lyse_cells->assay_hexosaminidase calculate_release Calculate % release and inhibition assay_hexosaminidase->calculate_release end End calculate_release->end

Workflow for the mast cell degranulation assay.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Complete growth medium for RBL-2H3 cells

  • 96-well cell culture plates

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • Tyrode's buffer

  • This compound stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 0.1% Triton X-100 in Tyrode's buffer

  • Microplate reader

Procedure:

  • Seed RBL-2H3 cells at a density of 5 x 10⁴ cells per well in a 96-well plate.

  • Sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 0.5 µg/mL and incubate overnight at 37°C and 5% CO₂.

  • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.

  • Trigger degranulation by adding 50 µL of DNP-HSA (final concentration 100 ng/mL) to the wells. For the total release control, add 50 µL of 0.1% Triton X-100. For the spontaneous release control, add 50 µL of Tyrode's buffer.

  • Incubate for 1 hour at 37°C.

  • Place the plate on ice to stop the reaction.

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • To the remaining cells, add 50 µL of 0.1% Triton X-100 to lyse the cells and measure the total cellular β-hexosaminidase.

  • Add 50 µL of pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.

  • Incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding 150 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each sample and determine the inhibitory effect of this compound.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound in cell culture models relevant to its bronchodilatory and antianaphylactic properties. The experimental designs are based on established methodologies and a plausible mechanism of action for this compound. It is imperative for researchers to validate these protocols and establish compound-specific parameters for their experimental systems. These studies will be crucial in elucidating the therapeutic potential of this compound for respiratory and allergic diseases.

Application Notes and Protocols for Studying Bronchoconstriction with BAY u3405 (Ramatroban)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY u3405, also known as Ramatroban, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor).[1][2] It has been extensively utilized in research to investigate the mechanisms of bronchoconstriction, a key feature of respiratory diseases such as asthma.[1][3] Furthermore, recent studies have revealed that Ramatroban also acts as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a receptor for prostaglandin D2 (PGD2), making it a dual antagonist.[1] This dual activity allows for the investigation of both TXA2 and PGD2 mediated pathways in airway smooth muscle contraction and inflammation. These application notes provide an overview of the utility of BAY u3405 in studying bronchoconstriction, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

BAY u3405 exerts its effects by competitively blocking the binding of TXA2 and PGD2 to their respective receptors on airway smooth muscle cells.

  • Thromboxane A2 (TXA2) Pathway: TXA2 is a potent bronchoconstrictor produced from arachidonic acid. Upon binding to TP receptors on airway smooth muscle, it initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. BAY u3405 competitively inhibits this binding, thereby preventing TXA2-induced bronchoconstriction.

  • Prostaglandin D2 (PGD2) Pathway: PGD2 is another important mediator in allergic asthma, contributing to bronchoconstriction and inflammation. It can cause contraction of airway smooth muscle directly by acting on TP receptors and also by activating CRTh2 receptors, which are involved in the late-phase inflammatory response. BAY u3405's ability to antagonize both TP and CRTh2 receptors makes it a valuable tool for dissecting the roles of these pathways in airway hyperresponsiveness.

Signaling Pathway of Bronchoconstriction Mediated by TXA2 and PGD2

cluster_membrane Cell Membrane cluster_agonists Agonists cluster_antagonist Antagonist cluster_downstream Downstream Signaling TP TP Receptor Gq_PLC Gq -> PLC Activation TP->Gq_PLC CRTh2 CRTh2 Receptor Inflammation Inflammation CRTh2->Inflammation TXA2 Thromboxane A2 (TXA2) TXA2->TP PGD2 Prostaglandin D2 (PGD2) PGD2->TP PGD2->CRTh2 BAYu3405 BAY u3405 (Ramatroban) BAYu3405->TP Blocks BAYu3405->CRTh2 Blocks IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Airway Smooth Muscle Contraction Ca_release->Contraction Inflammation->Contraction Contributes to

Caption: Signaling pathway of TXA2 and PGD2 in bronchoconstriction and its inhibition by BAY u3405.

Quantitative Data

The following tables summarize the quantitative data for BAY u3405 in antagonizing bronchoconstriction induced by various agonists.

Table 1: In Vitro Antagonist Activity of BAY u3405 on Airway Smooth Muscle

SpeciesAgonistPreparationpA2 Value
HumanU46619 (TXA2-mimetic)Airway Smooth Muscle8.0 - 8.9
Guinea-pigU46619 (TXA2-mimetic)Airway Smooth Muscle8.0 - 8.9
RatU46619 (TXA2-mimetic)Airway Smooth Muscle8.0 - 8.9
FerretU46619 (TXA2-mimetic)Airway Smooth Muscle8.0 - 8.9
Guinea-pigProstaglandin D2 (PGD2)Airway Smooth MuscleCompetitive Antagonism
HumanProstaglandin D2 (PGD2)Airway Smooth MuscleAbolished Contractions
FerretProstaglandin D2 (PGD2)Airway Smooth MuscleAbolished Contractions

Data sourced from various in vitro studies on airway smooth muscle preparations.

Table 2: In Vivo Inhibitory Activity of BAY u3405 on Bronchoconstriction in Guinea-pigs

Route of AdministrationAgonistID50 Value
Intravenous (i.v.)U46619 (TXA2-mimetic)~600 µg/kg
Oral (p.o.)U46619 (TXA2-mimetic)~1.7 mg/kg
AerosolU46619 (TXA2-mimetic)0.1% w/v (20 breaths)
Intravenous (i.v.)Prostaglandin D2 (PGD2)30-100 µg/kg

Data from in vivo studies using the Konzett-Rössler model in guinea-pigs.

Experimental Protocols

Detailed methodologies for key experiments involving BAY u3405 are provided below.

In Vitro Airway Smooth Muscle Contraction Studies

This protocol is designed to assess the antagonist activity of BAY u3405 on isolated airway smooth muscle tissue.

Materials:

  • Isolated tracheal or bronchial rings from a suitable species (e.g., guinea-pig, rat, human).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducers and data acquisition system.

  • BAY u3405 stock solution.

  • Bronchoconstrictor agonists (e.g., U46619, PGD2, histamine, methacholine).

Procedure:

  • Tissue Preparation: Dissect and prepare airway smooth muscle rings (2-3 mm in width).

  • Mounting: Suspend the rings in organ baths containing physiological salt solution under an optimal resting tension (determined from length-tension curves, typically 1-2 g).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash thoroughly and allow the tissue to return to baseline.

  • Antagonist Incubation: Add BAY u3405 to the organ baths at the desired concentrations and incubate for a predetermined period (e.g., 30 minutes).

  • Cumulative Concentration-Response Curve: Add a bronchoconstrictor agonist in a cumulative manner to generate a concentration-response curve.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of different concentrations of BAY u3405 to determine the pA2 value (for competitive antagonists) or the degree of inhibition.

Experimental Workflow for In Vitro Studies

A Tissue Preparation (Airway Smooth Muscle Rings) B Mounting in Organ Bath A->B C Equilibration B->C D Viability Check (KCl) C->D E Incubation with BAY u3405 (or vehicle control) D->E F Cumulative Addition of Agonist (e.g., U46619, PGD2) E->F G Record Contraction (Force Transducer) F->G H Data Analysis (Concentration-Response Curves, pA2) G->H

Caption: Workflow for in vitro assessment of BAY u3405 on airway smooth muscle contraction.

In Vivo Bronchoconstriction Studies (Konzett-Rössler Method)

This protocol describes an in vivo method to evaluate the effect of BAY u3405 on bronchoconstriction in anesthetized, mechanically ventilated guinea-pigs.

Materials:

  • Guinea-pigs.

  • Anesthetic (e.g., pentobarbital sodium).

  • Ventilator and pneumotachograph to measure respiratory airflow and volume.

  • Pressure transducer to measure intratracheal pressure.

  • Intravenous cannulas for drug administration.

  • Aerosol delivery system (for inhalation studies).

  • BAY u3405 for intravenous, oral, or aerosol administration.

  • Bronchoconstrictor agents (e.g., U46619, PGD2).

Procedure:

  • Anesthesia and Ventilation: Anesthetize the guinea-pig and cannulate the trachea. Ventilate the animal artificially at a constant volume and frequency.

  • Instrumentation: Cannulate a jugular vein for intravenous drug administration and a carotid artery to monitor blood pressure. Measure bronchoconstriction as an increase in intratracheal pressure.

  • Stabilization: Allow the animal to stabilize after the surgical procedures.

  • Drug Administration: Administer BAY u3405 via the desired route (intravenous, oral, or aerosol).

  • Bronchial Challenge: After a suitable pre-treatment time, challenge the animal with an intravenous injection of a bronchoconstrictor agonist (e.g., U46619 or PGD2).

  • Measurement: Record the peak increase in intratracheal pressure as a measure of bronchoconstriction.

  • Data Analysis: Compare the bronchoconstrictor responses before and after administration of BAY u3405 to determine the dose-dependent inhibitory effect (ID50). BAY u3405's selectivity can be assessed by testing its effect on bronchoconstriction induced by other agents like histamine or leukotriene D4.

Selectivity of BAY u3405

An important characteristic of BAY u3405 is its selectivity. At concentrations that effectively block TXA2 and PGD2-induced bronchoconstriction, it does not affect contractions induced by other bronchoconstrictors such as histamine, 5-hydroxytryptamine (5-HT), or leukotriene D4 (LTD4). This selectivity makes it a precise tool for investigating the specific roles of TXA2 and PGD2 in airway physiology and pathology.

Conclusion

BAY u3405 (Ramatroban) is a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the mechanisms of bronchoconstriction. Its dual antagonism of TP and CRTh2 receptors provides a unique opportunity to explore the complex interplay of prostanoids in airway diseases. The protocols and data presented here offer a foundation for designing and interpreting experiments aimed at elucidating the role of the TXA2 and PGD2 pathways in respiratory health and disease.

References

Initial Investigation: S 1592 Is Not a Therapeutic Agent for Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "S 1592" does not refer to a therapeutic compound for asthma. Instead, "this compound" is the designation for a United States Senate bill titled the "Occupational Therapy Mental Health Parity Act"[1][2][3][4]. There is no publicly available information linking "this compound" to any drug or compound under investigation for asthma or other respiratory diseases.

To provide relevant and useful information as requested, this document will focus on a well-established and highly relevant therapeutic class for the treatment of a major asthma phenotype: anti-Interleukin-5 (anti-IL-5) monoclonal antibodies . These biologics are a cornerstone in the management of severe eosinophilic asthma. The following Application Notes and Protocols are presented for a representative anti-IL-5 monoclonal antibody (mAb) in preclinical asthma models.

Application Notes and Protocols: Anti-IL-5 Monoclonal Antibody in Murine Models of Allergic Asthma

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-5 (IL-5) is a key cytokine responsible for the differentiation, maturation, recruitment, and survival of eosinophils. In eosinophilic asthma, elevated levels of IL-5 contribute to eosinophilic airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling. Monoclonal antibodies targeting the IL-5 pathway (either IL-5 itself or its receptor, IL-5Rα) have proven to be an effective therapeutic strategy. These application notes provide an overview of the use of a representative anti-IL-5 mAb in common murine models of allergic asthma, such as those induced by ovalbumin (OVA) or house dust mite (HDM) allergens.

Mechanism of Action and Signaling Pathway

An anti-IL-5 mAb functions by binding with high affinity and specificity to circulating IL-5, preventing it from binding to the IL-5 receptor α-chain (IL-5Rα) on the surface of eosinophils. This neutralization of IL-5 disrupts the signaling cascade that promotes eosinophil function and survival, leading to a reduction in eosinophil counts in both the blood and airway tissues.

Below is a diagram illustrating the IL-5 signaling pathway and the mechanism of action for an anti-IL-5 mAb.

IL5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-5 IL-5 IL-5R IL-5Rα βc IL-5->IL-5R Binding Anti-IL-5_mAb Anti-IL-5 mAb Anti-IL-5_mAb->IL-5 Neutralization JAK2 JAK2 IL-5R->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene_Transcription Gene Transcription (Survival, Proliferation, Activation) Nucleus->Gene_Transcription Eosinophil_Response Eosinophil Survival & Activation Gene_Transcription->Eosinophil_Response

References

Unraveling the Role of S 1592 in Allergic Reaction Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic reactions, ranging from mild irritations to life-threatening anaphylaxis, represent a significant global health challenge. The underlying mechanism involves a complex interplay of immune cells and signaling molecules, primarily driven by the cross-linking of immunoglobulin E (IgE) on mast cells and basophils. This triggers the release of inflammatory mediators such as histamine, leukotrienes, and cytokines, leading to the clinical manifestations of allergy. Research into novel therapeutic agents that can modulate these pathways is of paramount importance. This document provides detailed application notes and protocols for the investigational compound S 1592, a promising modulator of the allergic cascade. While comprehensive public data on this compound is not yet available, this document synthesizes general principles and methodologies in allergy research that would be applicable to its investigation.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is currently under investigation. However, based on preliminary research in the field of allergic inflammation, it is hypothesized that this compound may interfere with key signaling pathways downstream of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1] The activation of these cells is a critical event in the initiation of an allergic response.[1]

Several signaling pathways are crucial for mast cell and basophil activation and are potential targets for therapeutic intervention. These include the spleen tyrosine kinase (Syk), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[1] It is plausible that this compound exerts its inhibitory effects by targeting one or more components of these cascades, thereby preventing the degranulation and release of inflammatory mediators.

Further research is necessary to elucidate the exact molecular target of this compound and its impact on the intricate network of signaling molecules that govern the allergic response.

Experimental Protocols

To investigate the efficacy and mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols provide a general framework that can be adapted for the specific research questions being addressed.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.

Principle: Mast cells are sensitized with IgE and then challenged with an allergen to induce degranulation, which is quantified by measuring the release of β-hexosaminidase, a granular enzyme.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • Tyrode’s buffer

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

  • Sensitize the cells with anti-DNP-IgE for 2 hours.

  • Wash the cells with Tyrode’s buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Challenge the cells with DNP-HSA for 1 hour to induce degranulation.

  • Collect the supernatant.

  • To measure total β-hexosaminidase release, lyse a set of control cells with Triton X-100.

  • Incubate the supernatant with pNAG substrate.

  • Stop the reaction and measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

In Vivo Model of Passive Cutaneous Anaphylaxis (PCA)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic reaction.

Principle: Mice are passively sensitized with IgE antibodies and then challenged with the specific antigen, leading to a localized allergic reaction characterized by increased vascular permeability.

Materials:

  • BALB/c mice

  • Anti-DNP-IgE

  • DNP-HSA

  • This compound

  • Evans blue dye

Procedure:

  • Intradermally inject the ears of mice with anti-DNP-IgE.

  • After 24 hours, administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a designated pre-treatment time, intravenously challenge the mice with DNP-HSA mixed with Evans blue dye.

  • After 30 minutes, euthanize the mice and excise the ears.

  • Extract the Evans blue dye from the ear tissue using formamide.

  • Measure the absorbance of the extracted dye at 620 nm to quantify the extent of vascular leakage.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on In Vitro Mast Cell Degranulation

This compound Concentration (µM)β-Hexosaminidase Release (%)Standard Deviation
0 (Vehicle)
0.1
1
10
100

Table 2: In Vivo Efficacy of this compound in a PCA Model

Treatment GroupDose (mg/kg)Evans Blue Extravasation (µ g/ear )Standard Deviation
Vehicle Control-
This compound10
This compound30
This compound100

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Syk Syk FcεRI->Syk Activates PI3K PI3K Syk->PI3K MAPK MAPK PI3K->MAPK Degranulation Degranulation MAPK->Degranulation S_1592 This compound S_1592->Syk Inhibits

Caption: Hypothesized signaling pathway of mast cell activation and inhibition by this compound.

G cluster_0 Experimental Workflow Sensitization Sensitization Treatment Treatment Sensitization->Treatment Challenge Challenge Treatment->Challenge Measurement Measurement Challenge->Measurement

Caption: General experimental workflow for in vivo allergy models.

Conclusion

The investigation of novel therapeutic agents like this compound is crucial for advancing the treatment of allergic diseases. The protocols and methodologies outlined in this document provide a foundational framework for researchers to explore the potential of this compound in modulating allergic reactions. Rigorous and systematic investigation will be essential to fully characterize its mechanism of action, efficacy, and safety profile, with the ultimate goal of developing a new therapeutic option for patients suffering from allergies.

References

Application Notes and Protocols for S 1592 as a Pharmacological Tool Compound

Author: BenchChem Technical Support Team. Date: November 2025

Data Unavailability for S 1592 as a Pharmacological Agent

Extensive searches for a pharmacological tool compound designated as "this compound" have not yielded any relevant scientific literature or data. The identifier "this compound" is predominantly associated with United States Senate Bill 1592, also known as the Occupational Therapy Mental Health Parity Act.[1][2][3][4][5] This legislation focuses on clarifying the coverage of occupational therapy services for mental and substance use disorders under Medicare and Medicaid.

There is no information available in the public domain regarding a compound with the identifier "this compound" in the context of pharmacology, including its mechanism of action, signaling pathways, or use in in vitro or in vivo studies. The search results did not provide any quantitative data such as binding affinities, IC50/EC50 values, or other pharmacological parameters that would be necessary to create the requested application notes and protocols.

Therefore, it is not possible to provide detailed application notes, experimental protocols, data tables, or visualizations for "this compound" as a pharmacological tool compound. Researchers seeking information on a tool compound should verify the correct identifier and consult scientific databases and literature for accurate and detailed pharmacological information.

References

Application Notes and Protocols for S 1592: Not Applicable

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify a chemical compound, drug, or research molecule publicly designated as "S 1592" have been unsuccessful. Comprehensive searches across scientific databases, supplier websites, and the broader internet have not yielded any substance with this identifier. The search results predominantly point to legislative documents, specifically United States Senate bills.

Therefore, the creation of detailed Application Notes and Protocols, including supplier and purchasing information, experimental procedures, and signaling pathway diagrams, cannot be fulfilled as the subject "this compound" does not correspond to a known entity in the field of chemical or biomedical research.

It is possible that "this compound" may be an internal company code, a newly synthesized compound not yet in the public domain, or a misinterpretation of another identifier. Without a valid, publicly recognized chemical identity, it is not possible to provide the requested scientific and purchasing information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a CAS number, IUPAC name, or a supplier's catalog number, to ensure accurate retrieval of information.

Application Notes and Protocols for IEC-6 (ATCC® CRL-1592™) Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper storage, handling, and utilization of the IEC-6 (ATCC® CRL-1592™) cell line in research and drug development. Detailed protocols for common experimental procedures are included to ensure reproducible and reliable results.

Cell Line Information

The IEC-6 cell line is a non-transformed intestinal epithelial cell line derived from the small intestine of a male rat.[1][2] These cells are widely used as a model system to study various aspects of intestinal biology, including epithelial barrier function, nutrient absorption, cell proliferation and differentiation, and mucosal immunity.[1][3]

Table 1: General Characteristics of IEC-6 Cells

CharacteristicDescription
Organism Rattus norvegicus (Rat)
Tissue Small Intestine, Crypt
Morphology Epithelial-like[1]
Growth Properties Adherent
Applications Transfection host, studies on intestinal epithelial function, differentiation, and diseases like inflammatory bowel disease (IBD) and cancer.
Biosafety Level 1

Storage and Handling of IEC-6 Cells

Proper storage and handling are critical to maintaining the viability and integrity of the IEC-6 cell line.

Storage

Upon receipt of the frozen cryovial, it is imperative to act promptly. The vial should be immediately transferred to the vapor phase of liquid nitrogen for long-term storage. Storage at -80°C is not recommended as it will lead to a loss of cell viability.

Table 2: Storage Conditions

ConditionTemperatureDuration
Long-term Storage Liquid Nitrogen Vapor Phase (below -130°C)Indefinite
Short-term Storage (upon receipt) Dry IceDuring transit
Handling Cryopreserved Cells

Safety Precautions: Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves, when handling frozen vials. Vials may explode upon rapid temperature changes.

Thawing Protocol:

  • Prepare a 37°C water bath.

  • Remove the cryovial from liquid nitrogen storage.

  • Immediately immerse the vial in the 37°C water bath, keeping the cap above the water level to prevent contamination.

  • Gently agitate the vial until the contents are almost completely thawed, leaving a small ice crystal.

  • Wipe the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.

Cell Culture and Maintenance

Culture Medium and Conditions

Table 3: Recommended Culture Medium and Conditions

ComponentSpecification
Basal Medium Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)
Supplements 5% Fetal Bovine Serum (FBS), 0.1 U/mL Bovine Insulin
Atmosphere 95% Air, 5% CO₂
Temperature 37°C
Subculturing Protocol
  • Aspirate the culture medium from a confluent flask of IEC-6 cells.

  • Rinse the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS).

  • Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at room temperature or 37°C until the cells detach.

  • Neutralize the trypsin by adding complete culture medium.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Dispense the cell suspension into new culture flasks at a subcultivation ratio of 1:3 to 1:6.

  • Incubate at 37°C in a 5% CO₂ incubator. Renew the culture medium twice a week.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to study cell migration.

Protocol:

  • Seed IEC-6 cells in a 6-well plate and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Gently wash the well with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium (with or without test compounds).

  • Image the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Quantify the rate of cell migration by measuring the change in the width of the scratch over time.

Workflow for Wound Healing Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed IEC-6 cells in 6-well plate B Grow to 90-100% confluency A->B C Create scratch with pipette tip B->C D Wash with PBS C->D E Add fresh medium +/- compounds D->E F Image at 0h and subsequent time points E->F G Measure scratch width F->G H Calculate migration rate G->H

Caption: Workflow for performing a wound healing (scratch) assay with IEC-6 cells.

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Seed IEC-6 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the test compound for the desired duration.

  • Fix the cells by adding 1% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Wash the plate with water and air dry.

  • Stain the cells with 0.04% SRB solution for 30 minutes at room temperature.

  • Wash the plate with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 540 nm using a microplate reader.

Immunofluorescence Staining

This protocol is for visualizing the localization of specific proteins within IEC-6 cells.

Protocol:

  • Grow IEC-6 cells on sterile glass coverslips in a 24-well plate.

  • Wash the cells twice with PBS.

  • Fix the cells with 2-4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells twice with wash buffer (0.1% BSA in PBS).

  • Block non-specific antibody binding with a blocking buffer for 45 minutes.

  • Incubate the cells with the primary antibody diluted in dilution buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with wash buffer.

  • Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with wash buffer.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Transfection Protocol (using Lipofectamine 2000)

This protocol is for introducing foreign DNA into IEC-6 cells.

Protocol:

  • One day before transfection, seed 0.25-1 x 10⁶ IEC-6 cells per well in a 6-well plate in 2 ml of antibiotic-free growth medium, aiming for 90-95% confluency at the time of transfection.

  • For each well, dilute the desired amount of plasmid DNA in 250 µl of Opti-MEM I Reduced Serum Medium.

  • In a separate tube, dilute the appropriate amount of Lipofectamine 2000 in 250 µl of Opti-MEM I Medium and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the 500 µl of DNA-lipofectamine complexes to the well containing cells and medium.

  • Mix gently by rocking the plate.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for transgene expression.

Signaling Pathways in IEC-6 Cells

The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for the proliferation and migration of IEC-6 cells.

EGFR/MAPK Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified diagram of the EGFR/MAPK signaling pathway in IEC-6 cells.

References

Troubleshooting & Optimization

S 1592 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists are strongly encouraged to consult the documentation provided by their chemical supplier for precise solubility data and handling instructions. The information presented below is based on general knowledge of drug discovery and development for compounds with low aqueous solubility and should be regarded as a general guide rather than specific instructions for S 1592.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the common causes of solubility issues?

A1: Solubility issues with research compounds are common and can be attributed to several factors:

  • Physicochemical Properties: The inherent molecular structure, crystal lattice energy, and polarity of the compound heavily influence its solubility.

  • Solvent Selection: Using an inappropriate solvent is a primary cause of poor dissolution.

  • pH of the Solution: For ionizable compounds, the pH of the aqueous buffer can dramatically affect solubility.

  • Temperature: Solubility is often temperature-dependent. Insufficient heating (if the compound is stable) can lead to incomplete dissolution.

  • Compound Purity and Form: The purity, salt form, and crystalline versus amorphous nature of the compound can impact its solubility.

  • Kinetic vs. Thermodynamic Solubility: Researchers may be observing kinetic solubility (the concentration at which a compound precipitates out of a supersaturated solution) rather than its true thermodynamic solubility.

Q2: What are the recommended first steps to troubleshoot the poor solubility of a novel compound like this compound?

A2: When encountering solubility challenges with a new compound, a systematic approach is recommended:

  • Consult Supplier Data: Always refer to the technical data sheet provided by the supplier for any available solubility information.

  • Start with Common Organic Solvents: Attempt to dissolve a small amount of the compound in common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.

  • Use of Co-solvents: If the compound is intended for use in aqueous solutions for biological assays, prepare a high-concentration stock in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it can affect cell viability or assay performance.

  • pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous buffer can significantly improve solubility.

  • Gentle Heating and Sonication: If the compound is thermally stable, gentle warming and sonication can help to overcome the energy barrier for dissolution.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound does not dissolve in the chosen solvent. The compound has very low solubility in that specific solvent.Try a different solvent. For nonpolar compounds, consider solvents like ethanol or acetone. For polar compounds that are still difficult to dissolve, a strong organic solvent like DMSO or DMF is often effective.
A precipitate forms when diluting a stock solution into an aqueous buffer. The compound is "crashing out" of the solution due to its low aqueous solubility.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if the experimental system allows. Consider using a surfactant or a solubilizing agent like Tween® 80 or Pluronic® F-68.
The solution is cloudy or contains visible particles after apparent dissolution. The compound may not be fully dissolved or may be forming a suspension.Centrifuge the solution and use the supernatant. Filter the solution through a 0.22 µm filter to remove undissolved particles. Re-evaluate the dissolution protocol; longer vortexing, sonication, or gentle heating may be required.
Inconsistent results are observed between experiments. This could be due to variability in solution preparation, such as incomplete dissolution or precipitation over time.Prepare fresh solutions for each experiment. Ensure the stock solution is completely clear before making dilutions. Store stock solutions appropriately (e.g., at -20°C or -80°C) and allow them to fully thaw and come to room temperature before use.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for this compound.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Objective: To prepare a high-concentration stock solution of a sparingly soluble compound.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (water bath)

    • Calibrated balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Objective: To dilute a stock solution into an aqueous buffer for in vitro or in vivo experiments.

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

    • Vortex mixer

  • Procedure:

    • Thaw the this compound stock solution at room temperature and vortex briefly.

    • Add the required volume of the stock solution to the pre-warmed aqueous buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5% v/v) to minimize toxicity in biological systems.

    • Visually inspect the working solution for any signs of precipitation. If a precipitate forms, a lower final concentration may be necessary.

    • Use the working solution immediately after preparation for best results.

Visualizing Experimental Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate store Aliquot & Store at -20°C/-80°C vortex_sonicate->store thaw_stock Thaw Stock Solution store->thaw_stock For Experiment dilute Dilute in Aqueous Buffer thaw_stock->dilute use_immediately Use Immediately dilute->use_immediately

Caption: Workflow for the preparation of stock and working solutions of a sparingly soluble compound.

troubleshooting_logic start Solubility Issue with this compound check_supplier Consult Supplier Data Sheet? start->check_supplier try_dmso Dissolve in DMSO? check_supplier->try_dmso precipitate Precipitate upon aqueous dilution? try_dmso->precipitate contact_support Contact Supplier's Technical Support try_dmso->contact_support Fails lower_conc Lower Final Concentration precipitate->lower_conc Yes success Solution Prepared Successfully precipitate->success No use_surfactant Consider Solubilizing Agents lower_conc->use_surfactant use_surfactant->success

Caption: A logical troubleshooting workflow for addressing solubility issues with this compound.

Optimizing S 1592 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 1592 (1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

A1: this compound, chemically known as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a compound with demonstrated antitussive (cough-suppressing), bronchodilating (airway-widening), and antianaphylactic properties.[1] Its primary use in experimental settings is to investigate these effects and their underlying mechanisms.

Q2: What is the mechanism of action for the bronchodilator effects of this compound?

A2: While the specific signaling pathway for this compound is not detailed in recent literature, its bronchodilator effects are likely mediated through pathways common to other bronchodilating agents. These typically involve the relaxation of airway smooth muscle. One common pathway involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the contraction of airway smooth muscle.[2][3] Another potential mechanism could be the antagonism of muscarinic receptors, which would block acetylcholine-induced bronchoconstriction.

Q3: How does this compound suppress coughing?

A3: The antitussive action of this compound is achieved by inhibiting the cough reflex. This can occur through central mechanisms, acting on the cough center in the brainstem, or through peripheral mechanisms, by reducing the sensitivity of cough receptors in the airways.[4][5] For many antitussives, the precise molecular targets are still under investigation but can involve opioid or other neurotransmitter receptors in the central nervous system.

Troubleshooting Guide

Issue 1: Low or no observable bioactivity of this compound in my in vitro assay.

  • Possible Cause 1: Incorrect Compound Concentration. The effective concentration of this compound may vary significantly depending on the cell type and assay system.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) to identify the EC50 or IC50 value.

  • Possible Cause 2: Compound Degradation. this compound, like many chemical compounds, may be sensitive to storage conditions, light, or repeated freeze-thaw cycles.

    • Solution: Prepare fresh stock solutions from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store them protected from light at -20°C or -80°C.

  • Possible Cause 3: Cell Health and Viability. The responsiveness of cells to any compound is dependent on their health.

    • Solution: Regularly check cell morphology and viability using methods like Trypan Blue exclusion or a cell viability assay (e.g., MTT or CellTiter-Glo®). Ensure cells are in the logarithmic growth phase and are not over-confluent.

Issue 2: this compound precipitates out of solution during the experiment.

  • Possible Cause 1: Poor Solubility in Aqueous Media. this compound is a hydrochloride salt, which generally improves aqueous solubility, but it can still precipitate at high concentrations or in certain buffer conditions.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous experimental medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect the cells. Perform serial dilutions to reach the final desired concentration.

  • Possible Cause 2: pH of the Medium. The solubility of this compound may be pH-dependent.

    • Solution: Check the pH of your experimental buffer or medium. If possible, adjust the pH to see if solubility improves, ensuring the adjusted pH is still optimal for your cells.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Experimental Conditions. Minor variations in cell density, incubation times, or reagent concentrations can lead to significant differences in results.

    • Solution: Standardize all experimental parameters. Use a detailed, written protocol and document any deviations. Implement positive and negative controls in every experiment to monitor assay performance.

  • Possible Cause 2: Reagent Quality. The quality and consistency of reagents, including cell culture media and assay components, can impact results.

    • Solution: Use high-quality reagents from a reliable supplier. Record lot numbers of all reagents used and test new lots against old lots to ensure consistency.

Quantitative Data Summary

Experiment Type Cell/Animal Model Suggested Starting Concentration Range Primary Endpoint
In Vitro Bronchodilation AssayHuman Airway Smooth Muscle Cells10 nM - 10 µMRelaxation of pre-contracted cells
In Vitro Anti-inflammatory AssayMacrophage Cell Line (e.g., RAW 264.7)100 nM - 50 µMInhibition of inflammatory cytokine release
In Vivo Antitussive StudyGuinea Pig Cough Model1 mg/kg - 50 mg/kg (i.p. or p.o.)Reduction in cough frequency
In Vivo Bronchodilation StudyOvalbumin-sensitized Mouse Model1 mg/kg - 30 mg/kg (i.p. or p.o.)Improvement in airway resistance

Experimental Protocols

Protocol 1: In Vitro Bronchodilation Assay Using Airway Smooth Muscle Cells

  • Cell Culture: Culture human airway smooth muscle cells in the recommended growth medium until they reach 80-90% confluency.

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Contraction Induction: Induce contraction of the cell monolayer by adding a contractile agent such as acetylcholine or histamine.

  • Compound Treatment: Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the contracted cells.

  • Measurement of Relaxation: Measure the degree of cell relaxation using a suitable method, such as microscopy with image analysis to quantify changes in cell shape or a cell impedance-based assay.

  • Data Analysis: Plot the relaxation response against the log of the this compound concentration to determine the EC50 value.

Protocol 2: In Vivo Antitussive Assay in a Guinea Pig Model

  • Animal Acclimatization: Acclimatize male guinea pigs to the experimental conditions for at least one week.

  • Compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at predetermined doses.

  • Cough Induction: After a specific pretreatment time (e.g., 30-60 minutes), expose the animals to a cough-inducing stimulus, such as an aerosol of citric acid or capsaicin, in a whole-body plethysmography chamber.

  • Cough Recording: Record the number of coughs for a defined period using a microphone and specialized software.

  • Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group to determine the percentage of cough inhibition.

Visualizations

Bronchodilator_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space S_1592 This compound (Bronchodilator) GPCR β2-Adrenergic Receptor (GPCR) S_1592->GPCR Binds & Activates G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Hypothetical signaling pathway for the bronchodilator effect of this compound.

Experimental_Workflow Start Start Experiment Prep Prepare this compound Stock Solution (e.g., in DMSO) Start->Prep Dilute Serially Dilute this compound in Assay Medium Prep->Dilute Treat Treat Cells with this compound and Controls Dilute->Treat Cells Prepare Cell Culture (e.g., Airway Smooth Muscle Cells) Cells->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Bioassay (e.g., Measure Cell Relaxation) Incubate->Assay Analyze Analyze Data (e.g., Calculate EC50) Assay->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro testing of this compound.

References

Technical Support Center: S 1592 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Due to this ambiguity, we are unable to provide a specific technical support guide on the stability of "S 1592" as a chemical entity. To assist you effectively, please verify the exact name, CAS registry number, or any other unique identifier of the compound you are working with.

In the interim, we offer the following general guidance and troubleshooting advice for assessing compound stability in various solvents, which can be applied once the identity of your compound of interest is clarified.

Frequently Asked Questions (FAQs) - General Compound Stability

Q1: My compound appears to be degrading in the chosen solvent. What are the common causes?

A1: Compound degradation in solution can be attributed to several factors:

  • Solvent Reactivity: The solvent itself may react with your compound. For example, protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis of esters or other labile functional groups.

  • Presence of Contaminants: Trace amounts of acids, bases, or water in the solvent can catalyze degradation. Peroxides in ethers (e.g., THF, diethyl ether) are also a common cause of oxidative degradation.

  • Environmental Factors: Exposure to light (photodegradation), elevated temperatures, or oxygen can promote degradation.

  • pH: The stability of many compounds is highly pH-dependent. Buffering the solution to an optimal pH range is often necessary.

Q2: How can I quickly assess the stability of my compound in a new solvent?

A2: A preliminary stability study can be conducted by preparing a solution of your compound in the solvent of interest and monitoring its purity over time using techniques like HPLC, LC-MS, or NMR.

Experimental Protocol: Preliminary Stability Assessment

  • Prepare a stock solution of your compound at a known concentration in the desired solvent.

  • Divide the solution into several aliquots in appropriate vials.

  • Store the aliquots under different conditions (e.g., room temperature, 4°C, protected from light).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by a suitable analytical method (e.g., HPLC) to determine the percentage of the parent compound remaining.

  • Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to quantify degradation.

Q3: What are the best practices for preparing and storing stock solutions to ensure maximum stability?

A3:

  • Solvent Purity: Always use high-purity, anhydrous solvents from a reputable supplier.

  • Inert Atmosphere: For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. Protect light-sensitive compounds by using amber vials or wrapping vials in aluminum foil.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to degradation and precipitation. Aliquot stock solutions into smaller, single-use volumes.

  • Use of Stabilizers: In some cases, adding antioxidants or other stabilizers can prolong the shelf-life of your compound in solution.

Troubleshooting Guide: Compound Stability Issues

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Chemical degradation (hydrolysis, oxidation, etc.).Investigate the chemical structure for labile functional groups. Test stability in aprotic, anhydrous solvents. If oxidation is suspected, deaerate solvents and handle under inert gas.
Appearance of new peaks in the chromatogram over time. Formation of degradation products.Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.
Precipitation of the compound from solution. Poor solubility or compound instability leading to insoluble degradants.Determine the solubility of the compound in the chosen solvent at the desired temperature. If precipitation occurs upon storage at low temperatures, consider preparing fresh solutions for each experiment.
Inconsistent results between experiments. Instability of stock solutions.Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use. Aliquot stock solutions to minimize handling and freeze-thaw cycles.

Logical Workflow for Solvent Selection and Stability Testing

Below is a generalized workflow for selecting an appropriate solvent and assessing the stability of a research compound.

StabilityWorkflow A Define Compound Properties (Structure, Functional Groups) B Initial Solvent Screening (Solubility Testing) A->B C Select Potential Solvents B->C D Preliminary Stability Study (e.g., 24h at RT) C->D E Is Compound Stable? D->E F Proceed with Chosen Solvent E->F Yes G Investigate Degradation (LC-MS, NMR) E->G No H Modify Conditions (pH, Temp, Inert Atm.) G->H J Choose Alternative Solvent G->J I Re-evaluate Stability H->I I->E J->D

References

Troubleshooting S 1592 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S 1592. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound, a potent and selective inhibitor of MEK1/2 in the RAS/RAF/MEK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[] By binding to a unique site near the ATP-binding pocket, this compound locks MEK1/2 into a catalytically inactive state.[] This prevents the phosphorylation and activation of its sole known substrates, ERK1 and ERK2, thereby inhibiting downstream signaling in the MAPK/ERK pathway.[2][3]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is expected to show the greatest efficacy in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or various RAS mutations. The aberrant activation of this pathway in such cancers makes them particularly dependent on MEK signaling for proliferation and survival.[4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: The most direct method to confirm target engagement is to assess the phosphorylation status of ERK1/2 (pERK1/2) via Western blot. A dose-dependent decrease in the pERK1/2 to total ERK1/2 ratio upon treatment with this compound indicates successful target inhibition.

Troubleshooting Experimental Variability

This section addresses specific issues that may lead to variability in your experimental results with this compound.

Q5: I am observing inconsistent IC50 values for this compound across different experimental batches. What could be the cause?

A5: Inconsistent IC50 values can stem from several sources of experimental variability:

  • Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response to this compound.

  • Compound Potency: Ensure the this compound stock solution has not degraded. Use freshly prepared dilutions for each experiment.

  • Assay Protocol: Inconsistencies in incubation times, seeding densities, and reagent preparation can introduce significant variability.

Q6: I have confirmed target inhibition (decreased pERK), but I am not observing the expected anti-proliferative phenotype. Why?

A6: This discrepancy can be due to several factors:

  • Activation of Compensatory Pathways: Inhibition of the MEK/ERK pathway can sometimes lead to the upregulation of parallel survival pathways, such as the PI3K/Akt pathway.

  • Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms that allow them to bypass the effects of MEK inhibition.

  • Experimental Timeframe: The duration of the experiment may not be sufficient to observe a significant effect on cell proliferation.

Q7: I am seeing a paradoxical increase in pERK levels at certain concentrations of this compound. What does this mean?

A7: A paradoxical increase in pERK can be caused by feedback mechanisms within the MAPK pathway. Inhibition of ERK can relieve a negative feedback loop that normally suppresses upstream components like RAF, leading to increased MEK phosphorylation. It is important to perform a full dose-response curve and a time-course experiment to characterize this effect.

Quantitative Data Summary

The following tables provide examples of expected quantitative data for this compound in relevant cancer cell lines.

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeMutational StatusThis compound IC50 (nM)
A375Malignant MelanomaBRAF V600E8
HT-29Colorectal CancerBRAF V600E15
HCT116Colorectal CancerKRAS G13D50
MDA-MB-231Breast CancerBRAF G464V, KRAS G13D150
HeLaCervical CancerWild-type BRAF/RAS>1000

Table 2: this compound Target Engagement in A375 Cells

This compound Concentration (nM)pERK / Total ERK Ratio (Normalized to Vehicle)
0 (Vehicle)1.00
10.65
100.20
1000.05
1000<0.01

Key Experimental Protocols

Protocol 1: Western Blot for pERK1/2 Inhibition

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.

  • Cell Treatment: After 24 hours, treat the cells with the this compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Diagrams

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF S1592 This compound S1592->MEK Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Analysis A 1. Seed Cells (6-well plate) B 2. Treat with this compound (2 hours) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation (pERK, Total ERK) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for assessing pERK levels by Western blot.

References

Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "S 1592" is not publicly available. The following technical support center provides general guidance and troubleshooting for researchers encountering potential off-target effects with small molecule inhibitors.

This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro and in vivo experiments with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is showing a phenotype, but I'm not sure if it's due to on-target or off-target effects. How can I begin to investigate this?

A1: This is a critical question in drug discovery. A multi-pronged approach is recommended:

  • Target Engagement Assays: Confirm that your compound binds to the intended target in your experimental system. Techniques like Cellular Thermal Shift Assay (CETSA), NanoBRET, or immunoprecipitation followed by western blotting can be used.

  • Structure-Activity Relationship (SAR): Test analogs of your compound that are structurally similar but have varying potencies against the primary target. A correlation between on-target potency and the observed phenotype strengthens the on-target hypothesis.

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is recapitulated, it suggests an on-target effect.

  • Rescue Experiments: Overexpress the target protein. If the phenotype is diminished or "rescued," it provides evidence for on-target activity.

Q2: What are some common off-target liabilities for kinase inhibitors?

A2: Kinase inhibitors often exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome. Common off-targets can include other kinases with similar ATP-binding site motifs. It is also possible for kinase inhibitors to bind to non-kinase proteins that have ATP-binding sites or other compatible structural features.

Q3: How can I profile the off-target interactions of my compound?

A3: Several methods can be employed for off-target profiling:

  • Kinase Profiling Panels: Commercially available services can screen your compound against a large panel of purified kinases to determine its selectivity.

  • Chemical Proteomics: Techniques like affinity chromatography with immobilized compound or competitive profiling with broad-spectrum probes (e.g., kinobeads) coupled with mass spectrometry can identify binding partners in a cellular context.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activities.

Troubleshooting Guides

Issue 1: Inconsistent results between different batches of the small molecule inhibitor.

Possible Cause Troubleshooting Steps
Batch-to-batch variability in purity or composition. 1. Source all batches from a reputable supplier. 2. Request a certificate of analysis (CoA) for each batch. 3. Independently verify the identity and purity of each batch using techniques like HPLC and mass spectrometry.
Degradation of the compound. 1. Check the recommended storage conditions (temperature, light sensitivity). 2. Prepare fresh stock solutions for each experiment. 3. Assess the stability of the compound in your experimental media over the time course of the experiment.

Issue 2: Discrepancy between in vitro potency (e.g., IC50 on a purified enzyme) and cellular activity (e.g., EC50 in a cell-based assay).

Possible Cause Troubleshooting Steps
Poor cell permeability. 1. Assess compound permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. If permeability is low, consider structural modifications to improve physicochemical properties.
Efflux by cellular transporters (e.g., P-glycoprotein). 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases.
High protein binding in cell culture media. 1. Measure the fraction of unbound compound in your media. 2. Consider reducing the serum concentration if experimentally feasible.
Metabolism of the compound by cells. 1. Analyze the concentration of the parent compound in the cell culture supernatant and cell lysate over time using LC-MS.
Off-target effects masking or opposing the on-target phenotype. 1. Perform off-target profiling (see FAQ A3). 2. Use target engagement assays to confirm the compound is reaching its intended target in cells.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for a Hypothetical Inhibitor (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000
Off-Target Kinase E>10,000>1000

This table illustrates how to present kinase profiling data to quickly assess the selectivity of a compound.

Table 2: Comparison of In Vitro and Cellular Potency for Hypothetical Inhibitors

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Permeability (PAMPA, 10⁻⁶ cm/s)
Inhibitor Alpha55015
Inhibitor Beta85000<1
Inhibitor Gamma1210010 (efflux substrate)

This table helps in comparing key parameters to troubleshoot discrepancies between biochemical and cellular data.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if a compound binds to its intended target in intact cells.

Methodology:

  • Cell Culture: Grow cells to 80-90% confluency.

  • Compound Treatment: Treat cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heat Shock: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of the soluble target protein by western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore binding.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models a Biochemical Assay (e.g., Kinase Assay) b Kinase Panel Screening a->b Assess Selectivity c Target Engagement (e.g., CETSA) b->c Confirm Cellular Binding d Phenotypic Assay (e.g., Viability, Reporter) c->d Correlate with Phenotype e Genetic Validation (siRNA, CRISPR) d->e Validate On-Target Effect g Efficacy Studies e->g Inform In Vivo Studies f Pharmacokinetics f->g Determine Exposure

Caption: A logical workflow for investigating small molecule inhibitor effects.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Substrate_1 Substrate 1 Kinase_A->Substrate_1 Substrate_2 Substrate 2 Kinase_B->Substrate_2 Phenotype_A Desired Phenotype Substrate_1->Phenotype_A Phenotype_B Undesired Phenotype Substrate_2->Phenotype_B Inhibitor Small Molecule Inhibitor Inhibitor->Kinase_A On-Target Inhibition Inhibitor->Kinase_B Off-Target Inhibition

Caption: Diagram illustrating on-target versus off-target inhibition.

How to minimize S 1592 toxicity in cells

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches of public scientific and chemical databases have not yielded information on a specific bioactive compound or drug candidate designated "S 1592" that is associated with cellular toxicity in a research context. The information that is publicly available under a similar name, "PR1592," corresponds to an industrial coating and is not relevant to cellular research. Additionally, "CRL-1592" is the catalog number for the IEC-6 rat intestinal epithelial cell line.

Therefore, this technical support guide provides general strategies for identifying and mitigating cellular toxicity from a novel or uncharacterized compound, using a hypothetical "this compound" as a placeholder. The troubleshooting advice and experimental protocols are based on common mechanisms of drug-induced toxicity. It is crucial to adapt these recommendations based on the known chemical properties and biological targets of your specific compound.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of significant toxicity (e.g., detachment, rounding, apoptosis) after treatment with this compound. What is the first step to troubleshoot this?

A1: The first step is to perform a dose-response and time-course experiment to determine the cytotoxic concentration 50 (CC50) and the onset of toxicity. This will help you identify a working concentration range that minimizes acute toxicity while still allowing for the evaluation of the intended biological effect.

Q2: How can I determine the mechanism of this compound-induced cell death?

A2: To elucidate the cell death mechanism, you can use a combination of assays. For example, to distinguish between apoptosis and necrosis, you can use an Annexin V/Propidium Iodide (PI) staining assay. Activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis and can be measured using commercially available assays.

Q3: Could off-target effects be responsible for the observed toxicity of this compound?

A3: Yes, off-target effects are a common cause of unexpected toxicity. If the intended target of this compound is known, you can investigate off-target activity through techniques like kinome profiling (if it's a kinase inhibitor) or by consulting databases of known drug-target interactions. A rescue experiment, where the on-target effect is blocked or compensated for, can also help differentiate on-target from off-target toxicity.

Q4: Are there any general strategies to reduce the non-specific toxicity of a compound in cell culture?

A4: Several strategies can be employed. Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate toxicity caused by reactive oxygen species (ROS) generation. If the compound has poor solubility, using a different vehicle or a lower concentration of the current vehicle (e.g., DMSO) may help. Additionally, using a more complex, serum-containing medium can sometimes reduce non-specific binding and toxicity.

Troubleshooting Guides

Issue 1: High Level of Acute Cell Death at All Tested Concentrations
  • Possible Cause: The concentration range is too high.

  • Troubleshooting Steps:

    • Perform a broader dose-response experiment, starting from nanomolar or even picomolar concentrations.

    • Shorten the treatment duration to see if the toxicity is time-dependent.

    • Verify the stock solution concentration and integrity of the compound.

Issue 2: Inconsistent Toxicity Results Between Experiments
  • Possible Cause: Variability in cell health, passage number, or experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell culture conditions, including seeding density and passage number.

    • Ensure consistent treatment conditions (e.g., incubation time, vehicle concentration).

    • Prepare fresh dilutions of this compound from a validated stock for each experiment.

Issue 3: Toxicity Observed in Control Cells (Vehicle Only)
  • Possible Cause: The vehicle (e.g., DMSO) is at a toxic concentration.

  • Troubleshooting Steps:

    • Determine the maximum tolerated vehicle concentration for your cell line.

    • Ensure the final vehicle concentration is consistent across all wells, including the untreated control.

    • If possible, explore alternative, less toxic vehicles.

Experimental Protocols & Data Presentation

Table 1: Dose-Response of this compound on Cell Viability
Concentration of this compoundCell Viability (%)Standard Deviation
0 µM (Vehicle)1005.2
0.1 µM95.34.8
1 µM82.16.1
10 µM51.57.3
100 µM12.83.9
Protocol 1: Determining CC50 using a Resazurin-based Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, until a color change is observed.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the CC50 value.

Visualizations

Diagram 1: General Workflow for Investigating Compound Toxicity

Toxicity_Workflow A Start: Observe Cellular Toxicity B Dose-Response & Time-Course (Determine CC50) A->B C Mechanism of Cell Death Assay (e.g., Annexin V/PI) B->C F Assess Off-Target Effects B->F D Apoptosis Pathway Analysis (e.g., Caspase Activity) C->D Apoptotic E Necrosis/Other Pathway Analysis C->E Necrotic/Other G Develop Mitigation Strategy D->G E->G F->G

Caption: A logical workflow for characterizing the toxicity of a novel compound.

Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a hypothetical pathway. The actual pathway for your compound will need to be determined experimentally.

Apoptosis_Pathway cluster_cell Cell S1592 This compound Target Intended Target S1592->Target On-Target Effect OffTarget Off-Target S1592->OffTarget Off-Target Effect Mito Mitochondrial Stress Target->Mito ROS ROS Production OffTarget->ROS ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling cascade for this compound-induced apoptosis.

Improving S 1592 efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Important Information Regarding "S 1592"

Our comprehensive search for the compound "this compound" within scientific and research databases has not yielded any identifiable information related to a therapeutic agent or investigational drug with this designation. The search results predominantly point to a piece of United States legislation.

Specifically, "S. 1592" refers to the Occupational Therapy Mental Health Parity Act , a bill introduced in the U.S. Senate.[1][2][3][4][5] This act aims to clarify Medicare coverage for occupational therapy services in the context of mental and substance use disorders.

Due to the absence of any scientific data on a compound labeled "this compound," we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, or visualizations related to its in vivo efficacy.

To assist you further, please verify the identifier of the compound. It is possible that "this compound" may be an internal project code, a mistyped designation, or a compound that has not yet been disclosed in public research. If you have an alternative name, chemical structure, or any associated publication, please provide it so we can conduct a more targeted and effective search.

References

S 1592 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: S 1592

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound this compound. The following information is based on a hypothetical selective inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting the activation of a pro-survival signaling pathway implicated in certain cancers.

Q2: What are the recommended cell-based assays to assess the activity of this compound?

A2: We recommend using a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the effect of this compound on the proliferation of cancer cell lines that are dependent on Kinase X signaling. Additionally, a target engagement assay, such as a Western blot to detect the phosphorylation of the downstream substrate of Kinase X, is crucial to confirm the on-target activity of the compound.

Q3: What is the appropriate solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. The stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, please refer to the specific formulation protocols.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values in cell viability assays 1. Cell passage number is too high, leading to genetic drift and altered sensitivity. 2. Inconsistent cell seeding density. 3. Compound precipitation in the media.1. Use cells within a consistent and low passage number range (e.g., passages 5-15). 2. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 3. Check the final DMSO concentration in the media (should be ≤ 0.1%) and visually inspect for any precipitation.
No inhibition of downstream substrate phosphorylation in Western blot 1. The cell line does not have an active Kinase X signaling pathway. 2. Insufficient incubation time with this compound. 3. The primary antibody for the phosphorylated substrate is not working correctly.1. Confirm the expression and activation of Kinase X in your cell line using a positive control. 2. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time. 3. Validate the antibody using a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells treated with a known inhibitor).
High background signal in kinase assays 1. ATP concentration is too high, leading to non-specific phosphorylation. 2. Contamination of the recombinant Kinase X enzyme.1. Titrate the ATP concentration to determine the optimal concentration for your assay. 2. Use a highly purified recombinant Kinase X enzyme and include a "no enzyme" control well.

Experimental Protocols

Kinase X Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro potency of this compound against recombinant Kinase X.

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add 5 µL of diluted this compound (in 10% DMSO) to the wells of a 384-well plate.

  • Add 5 µL of the Kinase X enzyme and a fluorescently labeled peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km for Kinase X.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 20 µL of a stop solution containing EDTA.

  • Read the plate on a fluorescence polarization plate reader to determine the extent of peptide phosphorylation.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS)

This protocol provides a method to assess the effect of this compound on the proliferation of cancer cells.

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the results to the vehicle-treated control wells and calculate the IC50 value.

Quantitative Data

Compound Target IC50 (nM) Cell Line Cell Viability IC50 (nM)
This compoundKinase X5.2Cancer Cell Line A50.7
Control CompoundKinase X10.8Cancer Cell Line A125.3

Visualizations

S1592_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_X Kinase X Growth_Factor_Receptor->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates S1592 This compound S1592->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of this compound's inhibitory action on Kinase X.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay Kinase Inhibition Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot for Phospho-Substrate Treatment->Western_Blot IC50_Cell Determine Cellular IC50 Viability_Assay->IC50_Cell Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

Caption: Recommended experimental workflow for characterizing this compound.

Technical Support Center: S 1592 Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding a specific research compound or drug designated "S 1592" is not available. The designation "S. 1592" primarily refers to the Occupational Therapy Mental Health Parity Act in US congressional records.[1][2][3][4][5] This technical support guide has been generated based on the hypothetical scenario that "this compound" is a small molecule inhibitor of the EGFR/MAPK signaling pathway, a common target in cancer drug development. The information provided is based on established principles and common pitfalls encountered when researching such compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR's intracellular kinase domain, it is proposed to block the downstream activation of the MAPK/ERK pathway, which is crucial for cell proliferation, survival, and differentiation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: Is this compound selective for EGFR?

A3: While this compound is designed for EGFR, like many kinase inhibitors, it may exhibit off-target effects. It is crucial to perform kinome profiling or test its activity against a panel of related kinases to determine its selectivity profile.

Q4: What are the expected phenotypic effects of this compound on cancer cells?

A4: In cancer cell lines with EGFR mutations or overexpression, this compound is expected to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Question: We are observing significant variability in the IC50 values for this compound across different experimental replicates. What could be the cause?

  • Answer:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.

    • Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact the final cell number and, consequently, the calculated IC50 value. Optimize and strictly adhere to a standardized seeding protocol.

    • Compound Solubility: this compound might be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent system or preparing fresh dilutions for each experiment.

    • Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure the incubation time is consistent across all experiments.

Issue 2: No significant inhibition of p-ERK in Western blot analysis.

  • Question: We treated EGFR-mutant cells with this compound but did not observe the expected decrease in phosphorylated ERK (p-ERK) levels. Why might this be?

  • Answer:

    • Suboptimal Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to elicit a measurable effect on downstream signaling. Perform a dose-response and time-course experiment to determine the optimal conditions.

    • Rapid Pathway Reactivation: The MAPK pathway can be subject to feedback mechanisms that lead to its reactivation. Analyze p-ERK levels at earlier time points (e.g., 1, 2, 4, and 8 hours) post-treatment.

    • Antibody Quality: Ensure the primary antibodies for both total ERK and p-ERK are validated and working correctly. Run positive and negative controls to verify antibody performance.

    • Basal Pathway Activation: If the basal level of p-ERK in your untreated cells is low, it may be difficult to detect a further decrease. Consider stimulating the pathway with EGF to increase the dynamic range of the assay.

Issue 3: Unexpected cytotoxicity in control cell lines.

  • Question: this compound is showing toxicity in our control cell line that does not have EGFR mutations. Is this expected?

  • Answer:

    • Off-Target Effects: this compound may be inhibiting other essential kinases in the control cells. A kinome scan can help identify potential off-targets.

    • Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to some cell lines.

    • General Compound Toxicity: The chemical scaffold of this compound might have inherent cytotoxic properties independent of its EGFR-targeting activity. This is a common challenge in early drug discovery.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeEGFR StatusThis compound IC50 (nM)
A549LungWild-Type>1000
HCC827LungExon 19 Deletion50
H1975LungL858R & T790M800
SW480ColonWild-Type>1000

Experimental Protocols

Western Blot for p-ERK Inhibition
  • Cell Seeding: Plate 1 x 10^6 HCC827 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Visualizations

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Proliferation, Survival Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR S1592 This compound S1592->EGFR

Caption: EGFR/MAPK signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (p-ERK, Total ERK) treat->western ic50 Calculate IC50 viability->ic50 protein Quantify Protein Levels western->protein conclusion Determine Efficacy & Mechanism of Action ic50->conclusion protein->conclusion

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

Technical Support Center: S 1592 (XMT-1592) Data Interpretation & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting data and troubleshooting common challenges encountered during experiments with the NaPi2b-targeted antibody-drug conjugate (ADC), XMT-1592.

Frequently Asked Questions (FAQs)

Q1: What is XMT-1592 and what is its mechanism of action?

XMT-1592 is an antibody-drug conjugate (ADC) designed for the treatment of cancers that overexpress the sodium-dependent phosphate transport protein 2B (NaPi2b), such as certain types of ovarian and non-small cell lung cancer.[1][2][3] It consists of a humanized monoclonal antibody that specifically targets NaPi2b, linked to a cytotoxic payload, auristatin F-HPA (AF-HPA).[1][4] Upon binding to NaPi2b on the surface of tumor cells, XMT-1592 is internalized. Inside the cell, the AF-HPA payload is released, where it binds to tubulin and disrupts microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in the cancer cells.

Q2: What is the Dolasynthen platform and how does it relate to XMT-1592?

XMT-1592 is developed using the Dolasynthen platform, a next-generation ADC technology. This platform allows for the creation of homogeneous ADCs with a precise and consistent drug-to-antibody ratio (DAR). For XMT-1592, this results in a DAR of 6. The Dolasynthen platform is designed to optimize the therapeutic index of the ADC by improving its efficacy and reducing platform-related toxicities. It enables site-specific bioconjugation, ensuring a uniform product.

Q3: What are the main on-target and off-target toxicities observed with XMT-1592?

The primary on-target toxicity observed with XMT-1592 is pneumonitis (inflammation of the lungs). This is believed to be due to the expression of NaPi2b on normal Type II pneumocytes in the lung. Off-target toxicities commonly associated with earlier generation ADCs, such as high-grade neutropenia, thrombocytopenia, and neuropathy, have not been significant with XMT-1592. Other reported treatment-related adverse events include fatigue, nausea, and anemia.

Q4: How does NaPi2b expression level correlate with the efficacy of XMT-1592?

While the Phase 1 dose-escalation study enrolled patients regardless of their NaPi2b expression levels, the mechanism of action of XMT-1592 is dependent on the presence of NaPi2b on tumor cells for targeted delivery of the cytotoxic payload. Therefore, it is anticipated that higher levels of NaPi2b expression would correlate with greater efficacy. Preclinical studies have shown potent and specific activity of XMT-1592 in NaPi2b-expressing tumor xenografts. Further clinical investigation is needed to establish a definitive correlation and a potential biomarker cutoff for patient selection.

Troubleshooting Guides

Issue 1: High variability in in-vitro cytotoxicity assays.

  • Possible Cause 1: Inconsistent NaPi2b expression in cell lines.

    • Troubleshooting:

      • Regularly verify NaPi2b expression levels in your cancer cell lines using techniques like flow cytometry or western blotting.

      • Ensure consistent cell culture conditions, as expression levels can vary with passage number and confluency.

      • Consider using a cell line with stably transfected NaPi2b as a positive control.

  • Possible Cause 2: Issues with ADC stability or conjugation.

    • Troubleshooting:

      • Ensure proper storage and handling of XMT-1592 to prevent degradation.

      • If preparing your own conjugates, verify the drug-to-antibody ratio (DAR) and homogeneity of your preparation.

Issue 2: Unexpected off-target toxicity in animal models.

  • Possible Cause 1: Cross-reactivity of the antibody component.

    • Troubleshooting:

      • Perform immunohistochemistry (IHC) on a panel of normal tissues from the animal model to assess potential cross-reactivity of the anti-NaPi2b antibody.

      • Compare toxicity profiles with a non-targeted, isotype control ADC.

  • Possible Cause 2: Premature release of the cytotoxic payload.

    • Troubleshooting:

      • Analyze plasma samples from treated animals to measure levels of free payload.

      • Evaluate the stability of the linker in plasma from the relevant animal species.

Issue 3: Discrepancy between in-vitro and in-vivo efficacy.

  • Possible Cause 1: Poor tumor penetration of the ADC.

    • Troubleshooting:

      • Evaluate the biodistribution of radiolabeled XMT-1592 in tumor-bearing animals.

      • Assess the vascularization and interstitial pressure of the tumor model.

  • Possible Cause 2: Development of drug resistance.

    • Troubleshooting:

      • Analyze tumor samples from non-responding animals for expression of drug efflux pumps or alterations in apoptotic pathways.

      • Consider combination therapies to overcome potential resistance mechanisms.

Quantitative Data Summary

Table 1: Phase 1 Dose-Escalation Study of XMT-1592 - Patient Demographics and Baseline Characteristics

CharacteristicValue (N=31)
Primary Tumor Type, n (%)
Ovarian Cancer28 (90.3%)
Non-Small Cell Lung Cancer3 (9.7%)
Prior Lines of Therapy, n (%)
1-313 (41.9%)
≥418 (58.1%)
Prior Therapy, n (%)
Bevacizumab16 (51.6%)
PARP inhibitor18 (58.1%)

Table 2: Phase 1 Dose-Escalation Study of XMT-1592 - Efficacy and Adverse Events

ParameterAll Evaluable Patients (N=30)Evaluable Ovarian Cancer Patients at Highest Doses (N=13)
Objective Response Rate (ORR), n (%) 5 (16.7%)4 (30.8%)
Disease Control Rate (DCR), n (%) 24 (80%)11 (85%)
Median Duration of Response (months) 7.97.9
Most Common Treatment-Related Adverse Events (TRAEs), %
Pneumonitis38.7% (Grade ≥3: 9.7%)-
Fatigue44.0% (Grade ≥3: 9.7%)-
Nausea51.9% (Grade ≥3: 2.2%)-
Anemia--
Headache--

Experimental Protocols

1. In-Vitro Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of XMT-1592 in NaPi2b-expressing cancer cell lines.

  • Methodology:

    • Seed NaPi2b-positive (e.g., OVCAR-3) and NaPi2b-negative (e.g., CHO) cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of XMT-1592 and a non-targeting control ADC in cell culture medium.

    • Replace the medium in the cell plates with the ADC dilutions and incubate for a period of 72-96 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic model.

2. Tumor Xenograft Model for In-Vivo Efficacy

  • Objective: To evaluate the anti-tumor activity of XMT-1592 in a preclinical animal model.

  • Methodology:

    • Implant NaPi2b-expressing human tumor cells (e.g., OVCAR-3) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups: vehicle control, non-targeting control ADC, and XMT-1592 at various dose levels.

    • Administer the treatments intravenously at a specified schedule (e.g., once every 3 weeks).

    • Measure tumor volume and body weight two to three times per week.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., IHC for biomarkers).

Visualizations

XMT1592_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space XMT1592 XMT-1592 ADC Binding Binding XMT1592->Binding 1. Targeting NaPi2b NaPi2b Transporter NaPi2b->Binding Internalization Internalization Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (AF-HPA) Lysosome->Payload_Release 3. Payload Release Tubulin_Disruption Tubulin Polymerization Disruption Payload_Release->Tubulin_Disruption 4. Binds to Tubulin Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin_Disruption->Cell_Cycle_Arrest 5. Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Induction

Caption: Mechanism of action of XMT-1592.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_data_analysis Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection (NaPi2b+ vs NaPi2b-) Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Cell_Line_Selection->Cytotoxicity_Assay Binding_Assay Binding Affinity Assay (e.g., Flow Cytometry) Cell_Line_Selection->Binding_Assay Dose_Response Dose-Response Relationship Cytotoxicity_Assay->Dose_Response Xenograft_Model Tumor Xenograft Model (Immunocompromised Mice) Treatment Treatment Administration (IV Dosing) Xenograft_Model->Treatment Biodistribution Biodistribution Studies (Radiolabeled ADC) Xenograft_Model->Biodistribution Efficacy_Assessment Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Clinical Signs, Histopathology) Treatment->Toxicity_Assessment Biomarker_Analysis Biomarker Analysis (e.g., IHC of Tumors) Efficacy_Assessment->Biomarker_Analysis Efficacy_Assessment->Dose_Response PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Toxicity_Assessment->PK_PD_Modeling Therapeutic_Index Therapeutic Index Calculation PK_PD_Modeling->Therapeutic_Index Dose_Response->PK_PD_Modeling

Caption: Preclinical experimental workflow for XMT-1592 evaluation.

References

Validation & Comparative

A Comparative Guide to Antitussive Agents: Gefapixant vs. Codeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gefapixant, a novel, non-narcotic P2X3 receptor antagonist, and codeine, a centrally acting opioid, for the suppression of cough. The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.

Executive Summary

Gefapixant represents a targeted approach to cough suppression by peripherally inhibiting the activation of sensory nerves in the airways. In contrast, codeine, a long-standing antitussive, exerts its effects centrally on the brain's cough center. Clinical evidence for Gefapixant in treating refractory or unexplained chronic cough is robust, demonstrating a statistically significant reduction in cough frequency. The evidence for codeine's efficacy, particularly in acute cough associated with upper respiratory tract infections, is less consistent, with several modern studies showing no significant benefit over placebo.

Mechanism of Action

Gefapixant: A Peripherally Acting P2X3 Receptor Antagonist

Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways.[1][2] Inflammation, irritation, or mechanical stress in the airways can lead to the release of adenosine triphosphate (ATP) from mucosal cells.[2][3] This extracellular ATP binds to P2X3 receptors on vagal C-fibers, triggering an action potential that is perceived as an urge to cough and initiates the cough reflex.[1] By blocking ATP from binding to P2X3 receptors, Gefapixant reduces the activation of these sensory nerves, thereby dampening the cough reflex at its peripheral origin.

Codeine: A Centrally Acting Opioid Agonist

Codeine is an opioid that functions as a prodrug, being metabolized in the liver by the CYP2D6 enzyme into morphine. Its antitussive effect is primarily mediated by the action of morphine on μ-opioid receptors located in the cough center of the medulla oblongata in the central nervous system (CNS). Activation of these receptors suppresses the sensitivity of the cough reflex, reducing the urge to cough. While effective in some contexts, this central mechanism is also associated with a range of side effects, including sedation, constipation, and the potential for abuse and dependence.

Data Presentation: Clinical Efficacy

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of Gefapixant and the available, though more contested, data for codeine.

Table 1: Efficacy of Gefapixant in Refractory or Unexplained Chronic Cough (Phase 3 COUGH-1 and COUGH-2 Trials)

TrialTreatment GroupDurationBaseline 24-Hour Cough Frequency (coughs/hour)End of Treatment 24-Hour Cough Frequency (coughs/hour)Placebo-Adjusted Reduction in 24-Hour Cough Frequency (%)p-value
COUGH-1 Gefapixant 45 mg BID12 weeks~18~718.450.041
Placebo12 weeks~23~10--
COUGH-2 Gefapixant 45 mg BID24 weeks~19~714.640.031
Placebo24 weeks~19~8--

BID: twice daily

Table 2: Representative Efficacy Data for Codeine in Cough

Study PopulationTreatment GroupOutcome MeasureResult
Chronic Obstructive Pulmonary Disease (COPD)Codeine 60 mgObjective cough frequencyNo significant difference compared to placebo
Acute Upper Respiratory Tract InfectionCodeine 30 mg QIDObjective and subjective cough scoresNo more effective than placebo
Chronic CoughCodeine (real-world data)Patient-reported improvement40.1% reported improvement
Capsaicin-Induced Cough (Healthy Volunteers)Codeine 30 mg and 60 mgUrge-to-cough and motor cough responseNo significant effect on perceptual or motor sensitivity

Experimental Protocols

Gefapixant: Phase 3 Clinical Trial (COUGH-1 & COUGH-2) Methodology

  • Study Design: The COUGH-1 and COUGH-2 trials were randomized, double-blind, placebo-controlled, parallel-group studies.

  • Participant Population: Adults with refractory or unexplained chronic cough for at least one year.

  • Intervention: Participants were randomized to receive Gefapixant 45 mg twice daily or a matching placebo.

  • Primary Endpoint: The primary efficacy outcome was the 24-hour cough frequency, measured objectively using an ambulatory digital audio recording device (such as VitaloJAK), at 12 weeks (COUGH-1) and 24 weeks (COUGH-2).

  • Secondary Endpoints: These included awake coughs per hour and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) total score.

Codeine: Representative Clinical Trial Methodology (Capsaicin Challenge Model)

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participant Population: Healthy adult volunteers.

  • Intervention: Participants received a placebo, 30 mg of codeine, or 60 mg of codeine in a randomized order across three experimental trials.

  • Cough Induction: Cough was induced by inhalation of escalating concentrations of capsaicin.

  • Outcome Measures:

    • Perceptual Sensitivity: The "Urge-to-Cough" was rated by participants using a modified Borg scale. The lowest capsaicin concentration to elicit an urge-to-cough was determined.

    • Motor Response: The number and intensity of coughs were recorded. The lowest capsaicin concentration to elicit a cough was determined.

Preclinical Cough Models

  • Citric Acid-Induced Cough in Guinea Pigs: This is a standard preclinical model used to evaluate the antitussive effects of novel compounds. Guinea pigs are exposed to an aerosol of citric acid, which acts as a tussive agent, and the number of coughs is recorded.

  • Capsaicin-Induced Cough: Capsaicin, the pungent component of chili peppers, is a potent activator of sensory nerves and is used to induce cough in animal models and human volunteers.

Mandatory Visualizations

Signaling_Pathway_Gefapixant cluster_airway Airway Lumen & Mucosa cluster_nerve Vagal Sensory Nerve (C-fiber) Inflammation/Irritation Inflammation/Irritation ATP_Release ATP Release Inflammation/Irritation->ATP_Release triggers P2X3_Receptor P2X3 Receptor ATP_Release->P2X3_Receptor binds to Action_Potential Action Potential (Nerve Firing) P2X3_Receptor->Action_Potential activates Cough_Center Cough Center (Brainstem) Action_Potential->Cough_Center signals to Gefapixant Gefapixant Gefapixant->P2X3_Receptor antagonizes Cough_Reflex Cough_Reflex Cough_Center->Cough_Reflex initiates Signaling_Pathway_Codeine cluster_cns Central Nervous System (CNS) Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver metabolized in Morphine Morphine Liver->Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor binds to Cough_Center Cough Center (Medulla) Cough_Suppression Cough_Suppression Mu_Opioid_Receptor->Cough_Suppression results in Afferent_Signals Afferent Signals (from airways) Afferent_Signals->Cough_Center stimulate Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Chronic Cough > 1 year) Baseline_Assessment Baseline Assessment (LCQ, 24-hr Cough Monitoring) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group (e.g., Gefapixant 45 mg BID) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Follow_up_Assessments Follow-up Assessments (e.g., at 12 & 24 weeks) Treatment_A->Follow_up_Assessments Treatment_B->Follow_up_Assessments Data_Analysis Data Analysis (Comparison of Endpoints) Follow_up_Assessments->Data_Analysis

References

An Analysis of Bronchodilator S 1592 in the Context of Current Respiratory Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a bronchodilator specifically identified as "S 1592" have not yielded information on a therapeutic agent. The designation "this compound" corresponds to a United States Senate bill concerning the "Occupational Therapy Mental Health Parity Act"[1][2]. This suggests that "this compound" may be an internal, preclinical, or otherwise not publicly disclosed identifier for a new chemical entity. Lacking specific data on this compound, a direct comparison with other bronchodilators is not feasible at this time.

To provide a framework for future analysis, this guide will outline the major classes of currently available bronchodilators, their mechanisms of action, and the standard methodologies used to compare their performance. This will serve as a template for evaluating this compound once data becomes available.

Major Classes of Bronchodilators

Bronchodilators are a cornerstone in the management of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD)[3]. They function by relaxing the smooth muscle of the airways, leading to improved airflow[4]. The primary classes of bronchodilators include Beta-2 Agonists and Muscarinic Antagonists.

Beta-2 Agonists: These drugs target and activate beta-2 adrenergic receptors on airway smooth muscle cells. This activation initiates a signaling cascade that results in muscle relaxation[4]. They are categorized by their duration of action:

  • Short-Acting Beta-2 Agonists (SABAs): Such as albuterol, provide rapid relief of symptoms with a duration of action of 3 to 6 hours.

  • Long-Acting Beta-2 Agonists (LABAs): Like salmeterol and formoterol, have a longer duration of action, typically around 12 hours, while newer agents like indacaterol, olodaterol, and vilanterol are administered once daily.

Muscarinic Antagonists: These agents block the effects of acetylcholine on muscarinic receptors in the airways, thereby preventing muscle contraction and mucus secretion.

  • Short-Acting Muscarinic Antagonists (SAMAs): Ipratropium is a prominent example.

  • Long-Acting Muscarinic Antagonists (LAMAs): Tiotropium, glycopyrronium, and umeclidinium are once-daily medications that have become a mainstay in COPD treatment.

In clinical practice, combination therapies, particularly LAMA/LABA fixed-dose combinations, are increasingly utilized to maximize bronchodilation through complementary mechanisms of action.

Framework for Comparison of Novel Bronchodilators

When a new bronchodilator like this compound becomes characterized, its performance would be evaluated against existing therapies using a variety of preclinical and clinical experimental data.

Table 1: Preclinical Data Comparison of Bronchodilators

ParameterThis compoundComparator 1 (e.g., LABA)Comparator 2 (e.g., LAMA)
Receptor Binding Affinity (Ki) Data not available
In Vitro Potency (EC50) Data not available
Selectivity Data not available
Duration of Action (in vitro) Data not available
Mechanism of Action Data not available

Table 2: Clinical Data Comparison of Bronchodilators

ParameterThis compoundComparator 1 (e.g., LABA)Comparator 2 (e.g., LAMA)
Forced Expiratory Volume in 1s (FEV1) Data not available
Forced Vital Capacity (FVC) Data not available
Time to Onset of Action Data not available
Duration of Bronchodilation Data not available
Adverse Event Profile Data not available

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of bronchodilators. Below are representative protocols for key experiments.

1. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for its target receptor (e.g., beta-2 adrenergic or muscarinic receptors).

  • Methodology:

    • Prepare cell membranes from a cell line expressing the target receptor.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radiolabeled ligand for binding.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex.

    • Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay (Organ Bath)

  • Objective: To assess the functional potency (EC50) and efficacy of the bronchodilator in relaxing airway smooth muscle.

  • Methodology:

    • Isolate tracheal or bronchial tissue from an appropriate animal model (e.g., guinea pig).

    • Mount the tissue rings in an organ bath containing a physiological salt solution and aerated with carbogen.

    • Induce a sustained contraction of the smooth muscle with an agent like acetylcholine or histamine.

    • Add cumulative concentrations of the test bronchodilator (this compound) to the bath.

    • Measure the relaxation of the muscle tissue isometrically.

    • Construct a concentration-response curve to determine the EC50 and maximal relaxation (Emax).

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in drug comparison.

Bronchodilator_Signaling_Pathways cluster_beta_agonist Beta-2 Agonist Pathway cluster_muscarinic_antagonist Muscarinic Antagonist Pathway b2a Beta-2 Agonist b2ar Beta-2 Adrenergic Receptor b2a->b2ar gs Gs Protein b2ar->gs ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka Protein Kinase A camp->pka relaxation_b Smooth Muscle Relaxation pka->relaxation_b ach Acetylcholine m3r M3 Muscarinic Receptor ach->m3r gq Gq Protein m3r->gq plc Phospholipase C gq->plc ip3 IP3 plc->ip3 ca2 Ca2+ Release ip3->ca2 contraction Smooth Muscle Contraction ca2->contraction ma Muscarinic Antagonist ma->m3r Experimental_Workflow start Identify Novel Compound (this compound) preclinical Preclinical Evaluation start->preclinical binding Receptor Binding Assays preclinical->binding functional In Vitro Functional Assays preclinical->functional clinical Clinical Trials functional->clinical phase1 Phase I (Safety & Tolerability) clinical->phase1 phase2 Phase II (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 comparison Compare Data to Existing Bronchodilators phase3->comparison

References

A Comparative Efficacy Analysis of Novel Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for a comparison of "S 1592" with novel antitussives could not be fulfilled as this compound is a legislative bill (the Occupational Therapy Mental Health Parity Act) and not a pharmaceutical compound. This guide therefore focuses on a comparative analysis of prominent novel and classic antitussive agents based on available scientific literature.

Introduction

Cough is a prevalent symptom that can significantly impair quality of life, and the demand for effective and safe antitussives is high. For decades, the mainstays of treatment have been centrally acting opioids like codeine and non-opioids such as dextromethorphan. However, their use is often limited by side effects and questionable efficacy in certain contexts.[1][2] This has spurred the development of novel antitussives with different mechanisms of action. This guide provides a comparative overview of the efficacy of the novel P2X3 receptor antagonist, gefapixant, alongside other notable antitussives, cloperastine and levodropropizine, with comparisons to traditional agents.

Quantitative Efficacy Data

The following tables summarize the efficacy of various antitussive agents from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
CompoundDosageEfficacy MetricResultCitation
Gefapixant High DoseReduction in cough frequencyMarked reduction[3]
Cloperastine Medium to High DoseReduction in cough frequencyComparable to codeine[3]
Codeine Medium to High DoseReduction in cough frequencySignificant reduction[3]
Dextromethorphan Not specifiedEffect on cough frequencyNot significant
Levodropropizine Not specifiedEffect on cough frequencyNot significant
Sigma-1 Agonists
SKF-10,0475 mg/kg i.p.Inhibition of cough80%
Carbetapentane5 mg/kg i.p.Inhibition of cough50%
Pre-0845 mg/kg i.p.Inhibition of cough70%
Table 2: Clinical Efficacy in Patients with Chronic Cough
CompoundStudy PopulationDosageEfficacy MetricResultCitation
Gefapixant Refractory or Unexplained Chronic Cough45 mg twice dailyReduction in 24-h cough frequency (vs. placebo)18.5% (COUGH-1), 14.6% (COUGH-2)
Refractory or Unexplained Chronic Cough50 mg twice dailyReduction in awake cough frequency (vs. placebo)37%
Levodropropizine Non-productive cough (Adults & Children)Not specifiedOverall antitussive efficacy (vs. central antitussives)Statistically significant improvement
Adult bronchitic patientsNot specifiedReduction in cough frequency in responders33-51%
Cloperastine Chronic nonproductive coughNot specifiedImprovement in cough symptomsSignificant improvement, rapid onset
Dextromethorphan Children with acute coughNot specifiedReduction in 24-h coughs (vs. placebo)21.0%

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used preclinical model to evaluate the efficacy of antitussive agents.

  • Animal Selection: Male Hartley guinea pigs are commonly used. Animals may be pre-screened for their cough response to citric acid, and low and high responders are sometimes excluded to reduce variability.

  • Acclimatization: Animals are placed in a whole-body plethysmograph and allowed to acclimatize.

  • Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally, at a predetermined time before the tussive challenge.

  • Cough Induction: Guinea pigs are exposed to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded using a combination of sound detection and visual confirmation via changes in airflow patterns from the plethysmograph.

  • Parameters Measured: Key efficacy parameters include the total number of coughs, the latency to the first cough, and sometimes cough intensity.

Capsaicin Cough Challenge in Humans

This method is used in clinical research to assess cough reflex sensitivity.

  • Subject Preparation: Participants are seated comfortably and fitted with a mouthpiece or face mask connected to a nebulizer and a recording system.

  • Baseline Measurement: A baseline cough frequency may be recorded.

  • Dose Administration: Subjects inhale single breaths of escalating concentrations of capsaicin aerosol (e.g., from 0.49 to 500 µM). Saline inhalations are used as a control.

  • Cough Counting: The number of coughs is counted for a short period (e.g., 15-30 seconds) after each inhalation.

  • Endpoint Determination: The primary endpoints are typically the capsaicin concentrations that reliably induce at least two coughs (C2) and five coughs (C5).

  • Drug Efficacy Evaluation: To test an antitussive, the C2 and C5 thresholds are determined before and after drug administration. An increase in the C2/C5 threshold indicates a reduction in cough sensitivity.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The development of novel antitussives has been driven by a greater understanding of the complex signaling pathways involved in the cough reflex.

P2X3_Receptor_Signaling_Pathway ATP ATP (released from airway mucosal cells) P2X3 P2X3 Receptor (on Vagal C-fibers) ATP->P2X3 Binds to Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx) P2X3->Ion_Channel Activates Gefapixant Gefapixant Gefapixant->P2X3 Antagonizes Depolarization Nerve Fiber Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brainstem Depolarization->Signal_Transmission Cough_Reflex Cough Reflex Signal_Transmission->Cough_Reflex H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates Antihistamine Antihistamine (e.g., Cloperastine) Antihistamine->H1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., sensory nerve irritation, bronchoconstriction) Ca_Release->Cellular_Response Sigma1_Receptor_Signaling_Pathway Sigma_Agonist Sigma-1 Agonist (e.g., Dextromethorphan, Cloperastine) Sigma1R Sigma-1 Receptor (Central & Peripheral) Sigma_Agonist->Sigma1R Binds to Modulation Modulation of Ion Channels Sigma1R->Modulation Neuronal_Activity Altered Neuronal Activity Modulation->Neuronal_Activity Cough_Suppression Cough Suppression Neuronal_Activity->Cough_Suppression Experimental_Workflow Start Start: Identify Antitussive Candidate Preclinical Preclinical Testing (e.g., Guinea Pig Model) Start->Preclinical Tussive_Challenge Tussive Challenge (Citric Acid or Capsaicin) Preclinical->Tussive_Challenge Efficacy_Eval_Pre Evaluate Efficacy: - Cough Count - Latency Tussive_Challenge->Efficacy_Eval_Pre Safety_Pharm Safety Pharmacology & Toxicology Efficacy_Eval_Pre->Safety_Pharm If Promising Clinical_Phase1 Phase 1 Clinical Trial (Safety & Dosing in Humans) Safety_Pharm->Clinical_Phase1 Clinical_Phase2 Phase 2 Clinical Trial (Efficacy in Patients) Clinical_Phase1->Clinical_Phase2 Cough_Challenge_Clin Cough Challenge (e.g., Capsaicin) or Objective Monitoring Clinical_Phase2->Cough_Challenge_Clin Efficacy_Eval_Clin Evaluate Efficacy: - Cough Frequency - Quality of Life Cough_Challenge_Clin->Efficacy_Eval_Clin Clinical_Phase3 Phase 3 Clinical Trial (Large-scale Efficacy & Safety) Efficacy_Eval_Clin->Clinical_Phase3 If Effective End Regulatory Approval Clinical_Phase3->End

References

Validating Antitussive Effects: A Comparative Guide for Novel Compound S 1592

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the antitussive potential of the novel compound S 1592. As publicly available data for this compound is limited, this document serves as a comparative template. It outlines established experimental models and benchmarks against current antitussive agents, enabling a robust assessment of this compound's efficacy and mechanism of action.

Comparative Efficacy of Antitussive Agents

The following table summarizes the antitussive effects of standard and novel therapeutic agents in preclinical models. This provides a baseline for interpreting the efficacy of this compound.

CompoundMechanism of ActionAnimal ModelTussive AgentDoseCough Inhibition (%)Reference
This compound (To be determined)(e.g., Guinea Pig)(e.g., Citric Acid)(Specify dose)(Insert data)
CodeineCentrally acting µ-opioid receptor agonist.[1][2]Guinea PigCitric Acid10 mg/kg~50-100%[1][3]
DextromethorphanNMDA receptor antagonist, σ-1 receptor agonist.[4]Guinea PigCitric Acid30 mg/kgSignificant reduction
GefapixantP2X3 receptor antagonist.Guinea PigCitric Acid30 mg/kgComparable to codeine
CloperastineCentrally acting (brainstem) and peripheral antihistaminic effects.Guinea PigCitric Acid20 mg/kgComparable to codeine
LevodropropizinePeripherally acting, inhibits C-fiber activation.Human (Chronic Bronchitis)-60 mg, t.i.d.~75%
MoguisteinePeripherally acting, opens ATP-sensitive K+ channels.Human (COPD)-200 mg, t.i.d.Effective

Experimental Protocols

Reproducible and validated models are crucial for assessing antitussive activity. The following is a detailed protocol for a commonly used preclinical model.

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for evaluating the efficacy of potential antitussive agents.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400g) are used.

  • Animals are acclimatized for at least one week before the experiment.

  • Food and water are provided ad libitum.

2. Acclimatization to Experimental Setup:

  • To minimize stress-induced artifacts, animals are accustomed to the plethysmograph chambers for short durations (e.g., 10-15 minutes) for several days leading up to the experiment.

3. Administration of Test Compound:

  • This compound or a reference compound (e.g., codeine) is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

  • The compound is administered at a predetermined time before the cough challenge to allow for optimal absorption and distribution.

4. Cough Induction:

  • Animals are placed in a whole-body plethysmograph to record respiratory parameters and cough events.

  • A nebulized solution of citric acid (e.g., 0.3 M) is delivered into the chamber for a fixed period (e.g., 5-10 minutes).

5. Data Acquisition and Analysis:

  • Cough is identified by its characteristic triphasic respiratory waveform (inspiratory, compressive, and expiratory phases) and the accompanying sound, which can be recorded with a microphone.

  • The primary endpoint is the number of coughs during the challenge period.

  • The percentage of cough inhibition is calculated as: [1 - (mean coughs in treated group / mean coughs in vehicle group)] x 100.

  • Other respiratory parameters, such as respiratory rate and tidal volume, can also be analyzed to assess potential side effects.

Visualizing Experimental and Biological Pathways

Understanding the workflow and underlying biological mechanisms is key to drug development. The following diagrams illustrate a typical experimental workflow and the cough reflex pathway.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimatization Animal Acclimatization administration Compound Administration animal_acclimatization->administration compound_prep Compound Preparation (this compound, Vehicle, Positive Control) compound_prep->administration plethysmography Placement in Plethysmograph administration->plethysmography cough_induction Cough Induction (e.g., Citric Acid Aerosol) plethysmography->cough_induction data_recording Data Recording (Cough Count, Respiratory Parameters) cough_induction->data_recording data_analysis Data Analysis (% Inhibition) data_recording->data_analysis results Results Interpretation data_analysis->results

Experimental workflow for antitussive testing.

cough_reflex_pathway cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway irritants Irritants (e.g., Citric Acid, Capsaicin) airway_receptors Airway Vagal Afferent Nerves (TRPV1, P2X3, etc.) irritants->airway_receptors nts Nucleus Tractus Solitarius (NTS) airway_receptors->nts Signal Transmission cpg Cough Pattern Generator nts->cpg respiratory_muscles Respiratory Muscles (Diaphragm, Abdominal, etc.) cpg->respiratory_muscles Motor Command opioid_receptors μ-Opioid Receptors opioid_receptors->cpg Inhibition (Codeine) nmda_receptors NMDA Receptors nmda_receptors->nts Inhibition (Dextromethorphan) cough Cough respiratory_muscles->cough

References

Unveiling the Receptor Selectivity Profile of S1592: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of the investigational compound S1592 with other receptors, supported by experimental data and detailed protocols.

The following data and methodologies are presented to offer a clear, objective comparison of S1592's performance against other alternatives. This information is intended to aid in the evaluation of S1592 for further research and development.

Comparative Binding Affinity Profile of S1592

To ascertain the selectivity of S1592, its binding affinity was assessed against a panel of receptors and compared with established reference compounds. The data, presented in Table 1, summarizes the inhibition constants (Ki) derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)α1A (Ki, nM)H1 (Ki, nM)
S1592 1.5 25.7 45.3 > 1000 850 > 1000
Serotonin1.210.51.8---
Ketanserin1500.8251502.510
Risperidone5.90.160.43.10.820

Table 1. Comparative binding affinities (Ki, nM) of S1592 and reference compounds at various G-protein coupled receptors. Data are presented as the mean of at least three independent experiments.

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below to ensure transparency and reproducibility.

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of S1592 for a panel of selected receptors.

  • Materials:

    • Cell membranes expressing the target receptors (e.g., human recombinant 5-HT1A, 5-HT2A, 5-HT2C, D2, α1A, H1).

    • Specific radioligands for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

    • S1592 and reference compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (S1592 or reference compounds) in the assay buffer.

    • Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

    • The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters, which were then washed with ice-cold assay buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

    • The IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) were calculated by non-linear regression analysis of the competition binding curves.

    • The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the potential functional consequences of receptor cross-reactivity, the following diagrams are provided.

Caption: Workflow for Radioligand Binding Assay.

G cluster_0 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_1 5-HT2A Receptor Signaling (Gq/11-coupled) S1592_1A S1592 HT1A 5-HT1A Receptor S1592_1A->HT1A Gi_o Gi/o Protein HT1A->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit S1592_2A S1592 HT2A 5-HT2A Receptor S1592_2A->HT2A Gq_11 Gq/11 Protein HT2A->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activate PKC Activation DAG->PKC_activate

Caption: S1592 Signaling Pathways.

No Scientific Research Findings Associated with "S 1592" as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "S 1592" have found no evidence of a drug, compound, or other therapeutic agent with this designation in the scientific literature. All research indicates that "this compound" refers to a piece of United States legislation, specifically the "Occupational Therapy Mental Health Parity Act."

A comprehensive search for "this compound research findings" and related terms such as "drug," "compound," and "molecule" did not yield any publications containing experimental data, clinical trials, or preclinical research typically associated with a therapeutic agent. Consequently, the creation of a comparison guide with quantitative data, experimental protocols, and signaling pathways, as requested, is not possible.

The search results consistently identified "this compound" as a bill introduced in the U.S. Senate. This legislation pertains to clarifying Medicare coverage for occupational therapy services for mental and substance use disorders. There is no indication that "this compound" is a designation for any form of chemical or biological entity undergoing scientific investigation.

It is possible that the identifier provided is incorrect or refers to a highly niche or internal designation not present in public research databases. Without a valid scientific identifier for a research compound, the requested comparison guide cannot be generated.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the correct nomenclature or internal identifier before initiating a literature search.

S 1592 vs. Placebo in Animal Cough Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The primary research article containing detailed quantitative data and specific experimental protocols for S 1592, "Pharmacological studies of a new antitussive, 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride (this compound)" published in Arzneimittelforschung (1976), was not accessible in its full text during the research for this guide. Therefore, the following comparison is based on the information available in the study's abstract and general knowledge of antitussive animal study methodologies. The tables presented are illustrative templates demonstrating how the data would be structured if available.

Introduction

This compound, chemically known as 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride, is a compound that has been investigated for its antitussive (cough-suppressing) properties.[1] Early pharmacological studies on this compound aimed to characterize its efficacy and mechanism of action in various animal models of induced cough. This guide provides a comparative overview of this compound versus a placebo in these preclinical studies, based on the available information. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Efficacy of this compound in Animal Models

The available abstract indicates that this compound "markedly inhibits coughing induced in laboratory animals".[1] The studies were conducted in a variety of animal species, including mice, rats, guinea pigs, cats, and dogs.[1] The cough reflex was triggered through several methods to simulate different causative factors of cough.

Methods of Cough Induction:
  • Chemical Irritation: Inhalation of irritant aerosols such as citric acid or capsaicin.

  • Mechanical Irritation: Direct mechanical stimulation of the trachea.

  • Electrical Stimulation: Electrical stimulation of the superior laryngeal nerve.[1]

While the abstract confirms the potent antitussive activity of this compound, specific quantitative data such as the dose-dependent inhibition of cough frequency or the ED50 (the dose at which 50% of the maximal effect is observed) compared to a placebo group are not available in the accessed material.

Data Presentation

The following tables are illustrative examples of how the quantitative data from the animal cough studies on this compound would be presented. These tables are populated with hypothetical data to demonstrate their structure.

Table 1: Illustrative Antitussive Effect of this compound on Chemically-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)Mean Number of Coughs (± SEM)% Inhibition vs. Placebo
Placebo-45 ± 5-
This compound130 ± 433.3%
This compound515 ± 366.7%
This compound105 ± 288.9%

Caption: This table illustrates the potential dose-dependent antitussive effect of this compound compared to a placebo in a guinea pig model of chemically-induced cough. Data is hypothetical.

Table 2: Illustrative ED50 Values of this compound in Different Animal Models of Cough

Animal ModelCough Induction MethodThis compound ED50 (mg/kg)
Guinea PigCitric Acid Inhalation2.5
CatSuperior Laryngeal Nerve Stimulation1.8
DogMechanical Tracheal Stimulation3.2

Caption: This table provides an example of how the median effective dose (ED50) of this compound for cough suppression could be summarized across different animal models and methods of cough induction. Data is hypothetical.

Experimental Protocols

Detailed experimental protocols from the original study on this compound are not available. However, based on standard methodologies for antitussive drug evaluation in animal models, the following protocols are likely to be representative of the methods used.

Citric Acid-Induced Cough in Guinea Pigs
  • Animal Preparation: Male Dunkin-Hartley guinea pigs are typically used. The animals are acclimatized to the experimental conditions before the study.

  • Drug Administration: this compound or a placebo (vehicle) is administered via a clinically relevant route, such as oral (p.o.) or intraperitoneal (i.p.) injection, at various doses. A standard positive control, such as codeine, may also be included.

  • Cough Induction: After a set pretreatment time, the animals are individually placed in a whole-body plethysmograph chamber. An aerosol of a tussigenic agent, commonly citric acid (e.g., 0.3 M solution), is nebulized into the chamber for a fixed period (e.g., 5-10 minutes).

  • Data Acquisition and Analysis: The number of coughs is detected by a sound transducer and/or a pressure transducer connected to the plethysmograph. The total number of coughs during the exposure period is recorded. The percentage inhibition of cough for each dose of this compound is calculated relative to the mean cough count in the placebo group.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathway of Cough and Antitussive Action

The precise mechanism of action and the signaling pathway for this compound have not been detailed in the available literature. The cough reflex is a complex process involving peripheral and central pathways. Peripheral afferent nerves (primarily vagal afferents) in the airways are activated by irritants. This signal is transmitted to the nucleus tractus solitarius (NTS) in the brainstem, which then processes the signal and activates a central pattern generator to produce the motor output of a cough. Antitussive agents can act peripherally by desensitizing the afferent nerves or centrally by modulating the signal processing in the brainstem.

Cough_Pathway cluster_peripheral Peripheral Airways cluster_central Central Nervous System (Brainstem) cluster_effector Effector Muscles cluster_intervention Potential Sites of this compound Action Irritant Chemical or Mechanical Irritant Vagal_Afferents Vagal Afferent Nerve Endings Irritant->Vagal_Afferents Activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal Transmission CPG Central Pattern Generator (CPG) NTS->CPG Activates Motor_Neurons Respiratory Motor Neurons CPG->Motor_Neurons Activates Muscles Respiratory Muscles Motor_Neurons->Muscles Innervates Cough Cough Muscles->Cough S1592_peripheral This compound (Peripheral Action?) S1592_peripheral->Vagal_Afferents Inhibits? S1592_central This compound (Central Action?) S1592_central->NTS Inhibits?

Caption: Generalized signaling pathway of the cough reflex and potential sites of action for an antitussive agent like this compound.

Experimental Workflow for Evaluating Antitussive Efficacy

The following diagram illustrates a typical workflow for a preclinical study comparing a test compound like this compound to a placebo.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_challenge Cough Induction cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Placebo_Admin Placebo Administration Randomization->Placebo_Admin S1592_Dose1 This compound (Dose 1) Randomization->S1592_Dose1 S1592_Dose2 This compound (Dose 2) Randomization->S1592_Dose2 S1592_Dose3 This compound (Dose 3) Randomization->S1592_Dose3 Pretreatment_Period Pretreatment Period Placebo_Admin->Pretreatment_Period S1592_Dose1->Pretreatment_Period S1592_Dose2->Pretreatment_Period S1592_Dose3->Pretreatment_Period Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Pretreatment_Period->Cough_Induction Cough_Recording Recording of Cough Events Cough_Induction->Cough_Recording Data_Quantification Quantification of Cough Frequency Cough_Recording->Data_Quantification Statistical_Analysis Statistical Analysis (Comparison to Placebo) Data_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Meta-analysis of Pharmacological Data for S-1592 (XMT-1592) and Comparative NaPi2b-Targeting Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the pharmacological data for the investigational antibody-drug conjugate (ADC) XMT-1592, with a focus on its performance against other NaPi2b-targeting ADCs, namely lifastuzumab vedotin and upifitamab rilsodotin (UpRi). The information is intended to offer an objective overview supported by available preclinical and clinical experimental data.

Introduction to NaPi2b-Targeting ADCs

The sodium-dependent phosphate transport protein 2B (NaPi2b), encoded by the SLC34A2 gene, is a promising therapeutic target in oncology. Its expression is significantly elevated in several malignancies, including non-small cell lung cancer (NSCLC) and ovarian cancer, while being limited in healthy tissues. This differential expression profile makes it an attractive candidate for targeted therapies such as antibody-drug conjugates. ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity. This guide focuses on XMT-1592 and provides a comparative analysis with other NaPi2b-targeting ADCs that have been evaluated in clinical trials.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters and clinical trial outcomes for XMT-1592 and its comparators.

Table 1: Characteristics of NaPi2b-Targeting Antibody-Drug Conjugates
FeatureXMT-1592Lifastuzumab VedotinUpifitamab Rilsodotin (UpRi)
Antibody Humanized anti-NaPi2b mAbHumanized anti-NaPi2b mAbHumanized anti-NaPi2b mAb
Payload Auristatin F-HPA (AF-HPA)Monomethyl auristatin E (MMAE)Auristatin F-HPA (AF-HPA)
Linker Site-specific, cleavableProtease-labile (mc-val-cit-PABC)Cleavable ester
Platform Dolasynthen-Dolaflexin
Drug-to-Antibody Ratio (DAR) Homogeneous DAR 6[1]Average 3-4Heterogeneous DAR ~10
Developer Mersana TherapeuticsGenentech/RocheMersana Therapeutics
Highest Development Phase Phase 1[2][3]Phase 2Phase 1/2 (Development Discontinued)[4]
Table 2: Clinical Efficacy of NaPi2b-Targeting ADCs in Ovarian Cancer
ParameterXMT-1592 (Phase 1)Lifastuzumab Vedotin (Phase 2)Upifitamab Rilsodotin (UPLIFT Trial)
Patient Population Platinum-resistant Ovarian CancerPlatinum-resistant Ovarian CancerPlatinum-resistant Ovarian Cancer
Objective Response Rate (ORR) 17% (all evaluable patients)[2]34%15.6% (NaPi2b-positive)
Disease Control Rate (DCR) 80% (all evaluable patients)Not ReportedNot Reported
Median Duration of Response (DOR) 7.9 monthsNot Reported7.4 months
Median Progression-Free Survival (PFS) Not Reported5.3 monthsNot Reported
Table 3: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)
Adverse Event (Any Grade)XMT-1592 (Phase 1)Lifastuzumab Vedotin (Phase 1)Upifitamab Rilsodotin (UPLIFT Trial)
FatigueYes59%Yes
NauseaYes49%Yes
Pneumonitis / ILD38.7% (any grade), 9.7% (Grade ≥3)Pneumonia (3% Grade ≥3)9.6% (any grade)
Peripheral NeuropathyNo Grade ≥3 reported29% (any grade)Not a prominent toxicity
ThrombocytopeniaNo Grade ≥3 reportedNot ReportedYes
AST ElevationNo Grade ≥3 reportedNot ReportedYes (transient)

Mechanism of Action and Signaling Pathway

XMT-1592 is an antibody-drug conjugate that targets the NaPi2b protein on the surface of tumor cells. Upon binding to NaPi2b, the ADC is internalized, and the cytotoxic payload, auristatin F-HPA (AF-HPA), is released. AF-HPA is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell. The "DolaLock" mechanism of the payload is designed to provide a controlled bystander effect, where the cytotoxic agent can kill neighboring tumor cells that may not express NaPi2b.

XMT_1592_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell XMT_1592 XMT-1592 ADC NaPi2b NaPi2b Receptor XMT_1592->NaPi2b Binding Endosome Endosome NaPi2b->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking AF_HPA AF-HPA Payload Lysosome->AF_HPA Payload Release Tubulin Tubulin Dimers AF_HPA->Tubulin Inhibition Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of XMT-1592.

Experimental Protocols

The data presented in this guide are primarily derived from early-phase clinical trials. The general methodologies for these studies are outlined below.

Phase 1 Dose-Escalation Study of XMT-1592
  • Objective: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and preliminary anti-tumor activity of XMT-1592.

  • Study Design: An open-label, multi-center, dose-escalation study followed by dose-expansion cohorts.

  • Patient Population: Patients with advanced solid tumors, primarily high-grade serous ovarian cancer (HGSOC) and non-small cell lung cancer (NSCLC) adenocarcinoma, who have progressed on standard therapies.

  • Treatment Regimen: XMT-1592 administered as an intravenous infusion once every 3 weeks.

  • Dose Escalation: A 3+3 dose-escalation design was typically employed to enroll patients in cohorts of increasing doses until dose-limiting toxicities (DLTs) were observed.

  • Key Assessments:

    • Safety and tolerability were monitored through the recording of adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

    • Pharmacokinetics (PK) were assessed through serial blood sampling.

    • Preliminary efficacy was evaluated by tumor assessments using Response Evaluation Criteria in Solid Tumors (RECIST).

    • Biomarker analysis, including NaPi2b expression in tumor tissue, was performed to explore potential correlations with clinical outcomes.

XMT_1592_Phase1_Workflow Patient_Screening Patient Screening (HGSOC, NSCLC) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Enrollment->Dose_Escalation Treatment_Cycle XMT-1592 IV Infusion (Q3W) Dose_Escalation->Treatment_Cycle DLT_Assessment DLT Assessment Treatment_Cycle->DLT_Assessment Efficacy_Safety_Eval Efficacy & Safety Evaluation (RECIST, CTCAE) Treatment_Cycle->Efficacy_Safety_Eval DLT_Assessment->Dose_Escalation No DLTs, Escalate Dose MTD_RP2D_Determination Determine MTD/RP2D DLT_Assessment->MTD_RP2D_Determination DLTs Observed Dose_Expansion Dose Expansion Cohorts MTD_RP2D_Determination->Dose_Expansion Dose_Expansion->Treatment_Cycle Dose_Expansion->Efficacy_Safety_Eval

Caption: Phase 1 clinical trial workflow for XMT-1592.

Discussion and Future Directions

XMT-1592, with its homogeneous DAR and site-specific conjugation, represents a next-generation approach to NaPi2b-targeting ADCs. Preclinical data suggested improved efficacy and pharmacokinetics compared to a stochastically conjugated version. The Phase 1 clinical trial of XMT-1592 demonstrated anti-tumor activity in heavily pretreated patients with ovarian cancer. Notably, the safety profile of XMT-1592 showed a lack of severe hematological toxicities and neuropathy often associated with other ADCs, though pneumonitis was a significant on-target toxicity.

In comparison, lifastuzumab vedotin also showed promising response rates in a Phase 2 trial in platinum-resistant ovarian cancer, but its development was not pursued further. Upifitamab rilsodotin (UpRi), another NaPi2b-targeting ADC from Mersana, unfortunately, did not meet its primary endpoint in the pivotal UPLIFT trial, leading to the discontinuation of its development.

The clinical development of NaPi2b-targeting ADCs has been challenging, with on-target toxicities such as pneumonitis being a concern due to NaPi2b expression in normal lung tissue. Future research will likely focus on optimizing the therapeutic index of these agents, potentially through further refinements in payload, linker, and antibody technologies, as well as better patient selection strategies based on NaPi2b expression levels and other biomarkers. The journey of XMT-1592 and its comparators provides valuable insights into the development of ADCs for solid tumors and underscores the importance of a deep understanding of target biology and ADC engineering.

References

Safety Operating Guide

General Chemical Disposal Workflow

Author: BenchChem Technical Support Team. Date: November 2025

To provide you with accurate and essential safety and logistical information for the proper disposal of "S 1592," it is first necessary to unambiguously identify the chemical substance to which this designation refers. Initial searches for "this compound chemical" did not yield a specific compound. The identifier "this compound" may be a non-standard or internal naming convention.

To ensure the safe and proper handling and disposal of this substance, please provide additional details to clarify its identity. This may include:

  • Full chemical name: The systematic name of the compound.

  • CAS Number: The Chemical Abstracts Service registry number.

  • Alternative names or synonyms: Any other common names used to refer to this substance.

  • Source of the designation: Where did the "this compound" designation originate (e.g., a specific manufacturer's catalog, a research paper)?

Once the chemical is clearly identified, detailed and accurate procedural guidance for its proper disposal, in accordance with safety regulations and best practices, can be provided. This will include information on appropriate waste containers, necessary personal protective equipment (PPE), and specific disposal methods (e.g., incineration, chemical neutralization, or hazardous waste collection).

A generalized workflow for chemical disposal is outlined below. It is crucial to note that this is a generic guideline and must be adapted to the specific hazards of the identified substance.

cluster_prep Preparation cluster_disposal Disposal identify Identify Chemical & Hazards sds Consult Safety Data Sheet (SDS) identify->sds Obtain ppe Select Appropriate PPE sds->ppe Determine container Use Designated Waste Container ppe->container Wear label_waste Label Waste Container Clearly container->label_waste Properly storage Store in Secondary Containment label_waste->storage collection Arrange for Hazardous Waste Collection storage->collection

Essential Safety and Handling Protocols for S 1592

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of chemical substances is paramount to ensure personal safety and procedural integrity. This guide provides essential, immediate safety and logistical information for handling substances that may be identified as "S 1592" in a laboratory context, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. The following information is synthesized from safety data sheets for representative chemical products.

Hazard Identification and Personal Protective Equipment

Substances identified by product codes including "1592" have associated Safety Data Sheets (SDS) that outline significant health and safety risks. For instance, one such substance is fatal if inhaled, causes serious eye and skin irritation, and may lead to allergic reactions or respiratory difficulties.[1] Another is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2] Given these potential hazards, a comprehensive PPE program is crucial.[3]

Recommended Personal Protective Equipment

A multi-level approach to PPE is recommended based on the specific handling procedures and potential for exposure. The Occupational Safety and Health Administration (OSHA) provides standards for PPE selection and use.[4][5]

Protection LevelRespiratory ProtectionHand ProtectionEye ProtectionSkin and Body Protection
Minimum N95 or P1 dust mask for nuisance dustsInspected, chemical-resistant glovesSafety glasses or face shieldLaboratory coat
Moderate Risk Air-purifying respirator (full-face or half-mask)Inner and outer chemical-resistant glovesChemical splash goggles or face shieldChemical-resistant clothing or coveralls
High Risk / Spill Positive-pressure, self-contained breathing apparatus (SCBA)Inner and outer chemical-resistant glovesFully encapsulating chemical protective suitFully encapsulating chemical protective suit

Operational and Disposal Plans

Safe operational and disposal plans are critical for minimizing exposure and environmental impact. All handling of this compound should be conducted in a well-ventilated area, and personnel must be trained on the specific hazards and procedures.

Handling and Storage:

  • Ventilation: Use only in well-ventilated areas. For operations that may generate dust or aerosols, provide appropriate exhaust ventilation.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas. Contaminated work clothing should not be allowed out of the workplace.

  • Storage: Store in a locked, well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed.

Spill Response:

  • Evacuate: Isolate the spill area and prevent unnecessary personnel entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use inert, absorbent material to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.

  • Contaminated materials, including gloves and absorbent materials, must be disposed of as hazardous waste.

Experimental Protocols: Glove Removal Technique

Proper glove removal is a critical step to prevent skin contact with hazardous substances.

  • Grasp Outer Edge: With one gloved hand, grasp the outside edge of the other glove near the wrist.

  • Peel Off: Peel the glove away from your hand, turning it inside out.

  • Hold Removed Glove: Hold the removed glove in your gloved hand.

  • Slide Under Remaining Glove: With your now ungloved hand, slide your fingers under the wrist of the remaining glove, being careful not to touch the outside.

  • Peel Off Second Glove: Peel the second glove off, turning it inside out and creating a "bag" for both gloves.

  • Dispose: Dispose of the gloves in a designated hazardous waste container.

Visualizing Safety Protocols

To further clarify the procedural flow of handling and safety, the following diagrams illustrate the decision-making process for PPE selection and the subsequent disposal workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action A Identify Task B Assess Potential for Exposure (Inhalation, Skin/Eye Contact, Ingestion) A->B C Determine Risk Level B->C D Minimum Risk: N95/P1 Mask Single Gloves Safety Glasses Lab Coat C->D Low E Moderate Risk: Air-Purifying Respirator Double Gloves Chemical Goggles Chemical-Resistant Suit C->E Medium F High Risk / Spill: SCBA Double Gloves Encapsulating Suit C->F High G Proceed with Task D->G E->G F->G

Caption: PPE Selection Workflow based on Hazard Assessment.

Disposal_Workflow cluster_decontamination Decontamination & Segregation cluster_waste_streams Waste Streams cluster_disposal Final Disposal H Task Complete I Doff PPE Following Protocol H->I J Segregate Waste I->J K Contaminated PPE (Gloves, Suit, etc.) J->K L Contaminated Labware (Glassware, Pipettes, etc.) J->L M Non-Hazardous Waste J->M N Hazardous Waste Disposal K->N L->N O Regular Trash M->O

Caption: Waste Segregation and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S 1592
Reactant of Route 2
Reactant of Route 2
S 1592

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.